molecular formula C12H11NO2S B2842803 Methyl 2-amino-5-(thiophen-2-yl)benzoate CAS No. 926254-39-9

Methyl 2-amino-5-(thiophen-2-yl)benzoate

Cat. No.: B2842803
CAS No.: 926254-39-9
M. Wt: 233.29
InChI Key: PNNRKISKHNTAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-5-(thiophen-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-(thiophen-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRKISKHNTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 2-amino-5-(thiophen-2-yl)benzoate: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Methyl 2-amino-5-(thiophen-2-yl)benzoate, a compound of interest for researchers and professionals in synthetic chemistry and drug development. This guide is structured to deliver not just data, but actionable insights, reflecting field-proven experience in handling and utilizing complex chemical intermediates. We will delve into its identification, critical safety protocols in the absence of specific Safety Data Sheet (SDS) information, plausible synthetic routes, and its potential applications as a versatile building block.

Compound Identification and Properties

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a bi-aromatic compound featuring an aminobenzoate core linked to a thiophene ring. This unique structural arrangement makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.

The definitive Chemical Abstracts Service (CAS) number for this compound is 926254-39-9 .[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 926254-39-9[1]
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)C2=CC=CS2Derived
Appearance (Not specified in literature) Likely a solid at room temperature.Inferred

Critical Safety and Handling Protocols

Hazard Assessment

Based on its structure, the compound should be treated as hazardous. The primary concerns are:

  • Skin and Eye Irritation: Aromatic amines and other functionalized aromatic compounds can cause irritation upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]

  • Potential for Sensitization: Repeated exposure to aromatic amines can lead to skin sensitization.

  • Toxicity: While no specific data exists, it should be handled as potentially harmful if swallowed or absorbed through the skin.[2]

Recommended Handling Procedures

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated area within the laboratory should be established for its use.

Table 2: Recommended Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecificationRationale
Ventilation Certified Chemical Fume HoodPrevents inhalation of dust or vapors.
Eye Protection Chemical safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[4]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check glove compatibility charts.[4]
Body Protection Flame-resistant lab coat, fully buttonedProtects skin and clothing from contamination.[4]
Respiratory Use is within a fume hood; if not possible, a NIOSH-approved respirator is required.For situations with potential for aerosolization outside of primary containment.
First-Aid Measures

These are general guidelines and immediate medical attention should always be sought.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Workflow for Handling Uncharacterized Compounds

The following diagram outlines the mandatory decision-making and operational workflow for handling chemicals like Methyl 2-amino-5-(thiophen-2-yl)benzoate where specific safety data is unavailable.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling prep_start Start: New Compound Handling assess Assess Hazards: - Review structure - Check for analogous compound data - Assume hazardous prep_start->assess ppe Select PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves assess->ppe eng Prepare Engineering Controls: - Certify Fume Hood - Designate Work Area - Prepare Waste Containers ppe->eng handle Handle Compound (In Fume Hood Only) eng->handle cleanup Decontaminate: - Clean work surfaces - Remove PPE correctly handle->cleanup waste Segregate Waste: - Solid Waste - Liquid Waste (Halogenated/Non-halogenated) cleanup->waste dispose Dispose of Waste (Follow Institutional Protocol) waste->dispose doc Document Experiment: - Note any observations - Update inventory dispose->doc end End doc->end

Caption: Workflow for handling chemicals with unknown safety profiles.

Synthesis and Characterization

Methyl 2-amino-5-(thiophen-2-yl)benzoate is not a common off-the-shelf chemical and typically requires custom synthesis. A plausible and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.

Proposed Synthetic Workflow: Suzuki Coupling

The synthesis would involve coupling a boronic acid or ester derivative of thiophene with a halogenated methyl 2-aminobenzoate precursor.

G Synthetic Workflow: Suzuki Coupling cluster_reaction Reaction Conditions A Methyl 2-amino-5-bromobenzoate (Starting Material 1) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->catalyst B Thiophene-2-boronic acid (Starting Material 2) B->catalyst product Methyl 2-amino-5-(thiophen-2-yl)benzoate (Final Product) catalyst->product Heat (e.g., 80-100 °C) base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->catalyst

Caption: Proposed Suzuki coupling route for synthesis.

Experimental Protocol (Hypothetical)

This protocol is a representative example. Researchers must optimize conditions based on their specific equipment and reagent purity.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromobenzoate (1.0 eq), Thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). To this suspension, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized Methyl 2-amino-5-(thiophen-2-yl)benzoate should be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC/UPLC: To determine the purity of the final compound.

Applications in Research and Development

The true value of Methyl 2-amino-5-(thiophen-2-yl)benzoate lies in its utility as a chemical intermediate. The presence of three distinct functional handles—the amine, the ester, and the thiophene ring—allows for diverse and sequential chemical modifications.

  • Pharmaceutical Scaffolding: The aminobenzoate moiety is a common feature in many bioactive molecules. The thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving metabolic stability or receptor binding affinity. This compound is an excellent starting point for synthesizing libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and inflammatory diseases.

  • Synthesis of Thieno[2,3-b]benzodiazepines: The core structure is amenable to cyclization reactions. For instance, reaction of the amino group and subsequent manipulation could lead to the formation of thieno-fused benzodiazepines, a class of compounds with known neurological and psychotropic activities.[5][6]

  • Materials Science: Thiophene-containing molecules are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties. This compound could serve as a building block for more complex conjugated systems.

Conclusion

Methyl 2-amino-5-(thiophen-2-yl)benzoate (CAS 926254-39-9) is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While its direct safety data is not documented, a robust safety protocol based on the precautionary principle allows for its safe handling. Its synthesis is accessible through standard cross-coupling methodologies, and its versatile structure provides a foundation for the creation of a wide array of complex and potentially valuable molecules. This guide provides the foundational knowledge for researchers to handle, synthesize, and utilize this compound effectively and safely in their development programs.

References

  • Moshang Chemical. methyl 2-amino-5-(thiophen-2-yl)benzoate - CAS No. 926254-39-9. Available from: [Link]

  • PubChem. Methyl 2-Amino-5-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Azwan. 85-3760-39 Methyl 2-amino-5-methylbenzoate 5g 282305. Available from: [Link]

  • Angene Chemical. Safety Data Sheet for a related compound. Available from: [Link]

  • Google Patents. 10h-thieno[2,3-B][1][3] benzodiazepine. Available from:

  • Tantawy, A. S., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Farmaco, 44(12), 1217-24. Available from: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67, o1887. Available from: [Link]

  • Google Patents. A process for producing pure form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1][3] benzodiazepine. Available from:

Sources

Molecular weight and structural formula of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. Its structural motif, featuring a substituted aminobenzoate scaffold linked to a thiophene ring, positions it as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and its emerging role in drug discovery, with a focus on its potential as a phosphodiesterase 4 (PDE4) inhibitor.

Chemical Identity and Molecular Structure

IUPAC Name: Methyl 2-amino-5-(2-thienyl)benzoate

CAS Number: 926254-39-9

Molecular Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

The structural formula of Methyl 2-amino-5-(thiophen-2-yl)benzoate consists of a central benzene ring substituted with an amino group at the 2-position and a methyl ester at the 1-position. A thiophene ring is attached at the 5-position of the benzoate core.

Structural Formula:

Caption: Chemical structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 2-amino-5-(thiophen-2-yl)benzoate are not extensively reported in publicly available literature. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value
Appearance Likely a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.
pKa The amino group is expected to be weakly basic.

Synthesis and Purification

A key synthetic route to Methyl 2-amino-5-(thiophen-2-yl)benzoate involves a copper-mediated domino reaction.[1] This method offers a rapid and efficient one-pot assembly of the molecule.

Reaction Scheme:

Synthesis Reactants Isatoic Anhydride + Thiophene-2-boronic acid Product Methyl 2-amino-5-(thiophen-2-yl)benzoate Reactants->Product Domino Reaction Catalysts Pd(PPh₃)₄, CuI, K₂CO₃ Catalysts->Product Solvent Methanol Solvent->Product

Caption: Synthetic workflow for Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Experimental Protocol (General Outline):

  • To a reaction vessel, add isatoic anhydride, thiophene-2-boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), a copper(I) salt like copper(I) iodide, and a base such as potassium carbonate.

  • Add methanol as the solvent.

  • The reaction mixture is typically heated under an inert atmosphere for a specified period.

  • Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include extraction and solvent evaporation.

  • Purification is generally achieved by column chromatography on silica gel.

Analytical Characterization

The structural confirmation of Methyl 2-amino-5-(thiophen-2-yl)benzoate relies on a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate and thiophene rings, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • N-H stretching vibrations of the primary amine.

  • C=O stretching vibration of the ester.

  • C-N stretching vibration.

  • Aromatic C-H and C=C stretching vibrations.

  • C-S stretching vibration from the thiophene ring.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 233, corresponding to the molecular formula C₁₂H₁₁NO₂S. Fragmentation patterns can provide further structural information.

Applications in Drug Development

The primary interest in Methyl 2-amino-5-(thiophen-2-yl)benzoate stems from its potential as a building block for the synthesis of novel therapeutic agents.

5.1. Phosphodiesterase 4 (PDE4) Inhibition

This compound has been identified as a precursor for the synthesis of novel small molecules that act as potential inhibitors of phosphodiesterase 4 (PDE4).[1] PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The structural framework of Methyl 2-amino-5-(thiophen-2-yl)benzoate provides a versatile scaffold for the development of selective and potent PDE4 inhibitors.

Signaling Pathway:

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Inflammatory Response PKA->Inflammation Suppression Inhibitor Methyl 2-amino-5-(thiophen-2-yl)benzoate -derived Inhibitor Inhibitor->PDE4 Inhibition

Caption: Mechanism of PDE4 inhibition.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of significant interest due to its role as a versatile intermediate in the synthesis of potentially bioactive molecules. Its utility in the development of novel PDE4 inhibitors highlights its importance in medicinal chemistry and drug discovery. Further research into its synthesis, characterization, and application will undoubtedly continue to expand its role in the development of new therapeutic agents.

References

Sources

Solubility Profile of 5-Thiophene Substituted Anthranilates in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

5-Thiophene substituted anthranilates represent a promising class of compounds in medicinal chemistry, valued for their versatile scaffold and potential biological activities.[1][2][3] However, their journey from a promising lead to a viable drug candidate is critically dependent on their physicochemical properties, with solubility being a primary determinant of bioavailability, formulation feasibility, and overall developability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and predictive strategies for characterizing the solubility of these compounds in organic solvents. By synthesizing theoretical foundations with practical, field-proven protocols, this document serves as an essential resource for optimizing solvent selection, anticipating formulation challenges, and accelerating the development pipeline for this important class of molecules.

Introduction

The Significance of 5-Thiophene Substituted Anthranilates in Drug Discovery

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4] The incorporation of a thiophene moiety, particularly at the 5-position, introduces unique electronic and steric features. Thiophene can act as a bioisosteric replacement for phenyl rings, potentially improving metabolic stability and receptor binding affinity.[1] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] This combination makes 5-thiophene substituted anthranilates a focal point for the design of novel therapeutics.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at equilibrium, is a non-negotiable parameter in drug development.[5][6] Poor solubility can lead to a cascade of downstream challenges, including inadequate absorption, low bioavailability, and difficulties in creating stable and effective formulations for both preclinical and clinical studies.[7] Therefore, a thorough understanding and early characterization of a compound's solubility profile in various organic solvents—which are essential for synthesis, purification, and the preparation of dosing solutions—is paramount.[8][9]

Objectives and Scope of This Guide

This guide is designed to provide a deep, actionable understanding of the solubility of 5-thiophene substituted anthranilates. It will cover:

  • The theoretical principles governing solubility based on molecular structure.

  • Gold-standard experimental protocols for accurate solubility determination.

  • The interpretation of solubility data across different solvent classes.

  • Modern computational approaches for the early prediction of solubility profiles.

Theoretical Foundations of Solubility

The solubility of a molecule is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[10] The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[5]

The Principle of "Like Dissolves Like"

This long-standing principle remains a powerful heuristic in solubility science. It posits that substances with similar polarities are more likely to be soluble in one another.[11]

  • Polar Solvents (e.g., ethanol, methanol, DMSO) have large dipole moments and often contain hydrogen-bond donors/acceptors. They effectively solvate polar solutes.

  • Non-polar Solvents (e.g., toluene, hexane, benzene) have low dielectric constants and interact primarily through weaker van der Waals forces. They are ideal for dissolving non-polar solutes.[11][12]

Impact of Molecular Structure on Solubility

The structure of a 5-thiophene substituted anthranilate is a composite of distinct functional regions, each contributing to its overall solubility profile.

  • The Anthranilate Core : This portion of the molecule contains both a hydrogen-bond donor (the -NH2 group) and a hydrogen-bond acceptor (the carbonyl oxygen of the ester or carboxylic acid).[13] This duality allows for strong interactions with polar protic solvents like alcohols.

  • The Thiophene Moiety : Thiophene itself is a nonpolar aromatic compound, making it more soluble in nonpolar organic solvents.[1][14] Its presence generally decreases aqueous solubility but enhances solubility in solvents like toluene or ether. The aromatic ring system can also engage in π-π stacking interactions.

  • The 5-Substitution Pattern : The nature of the substituent on the thiophene ring can dramatically alter solubility.

    • Alkyl Chains : Increasing the length of non-polar alkyl chains will decrease solubility in polar solvents.

    • Polar Groups : Introducing polar functional groups like alcohols (-OH) or amines (-NH2) can significantly enhance solubility in polar solvents by providing additional sites for hydrogen bonding.[14]

Key Solvent Properties

To move beyond simple heuristics, quantitative solvent parameters are invaluable.

  • Dielectric Constant (ε) : A measure of a solvent's ability to separate ions. Solvents with high dielectric constants (>15) are considered polar.[11]

  • Hansen Solubility Parameters (HSP) : These parameters deconstruct the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[15] A solute is most likely to dissolve in a solvent with a similar HSP profile.

Experimental Determination of Solubility

Accurate experimental data is the cornerstone of any solubility study. Methodologies can be broadly classified into those that measure thermodynamic solubility (the true equilibrium value) and those that measure kinetic solubility (related to the rate of dissolution and precipitation).[7][16]

Gold Standard Protocol: The Shake-Flask Method (Thermodynamic Solubility)

The Shake-Flask method, developed by Higuchi and Connors, is the most reliable technique for determining thermodynamic solubility and is considered the benchmark for accuracy.[16] The core principle is to create a saturated solution in equilibrium with an excess of solid compound.

Step-by-Step Protocol:

  • Preparation : Add an excess amount of the 5-thiophene substituted anthranilate solid to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The agitation allows for maximum contact between the solute and solvent.

  • Phase Separation : Cease agitation and allow the excess, undissolved solid to settle. Alternatively, use centrifugation or filtration (with a solvent-compatible, non-adsorptive filter) to separate the saturated supernatant from the solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification : Carefully extract an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[6][17]

Causality and Self-Validation : The long equilibration time ensures that the measurement reflects the true thermodynamic equilibrium, not a transient supersaturated state. Running the experiment in triplicate and observing consistent concentration values validates that equilibrium has been achieved.

Shake_Flask_Workflow A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-72 hours) A->B Equilibration C 3. Separate Phases (Centrifuge/Filter) B->C Achieve Equilibrium D 4. Extract Supernatant C->D Isolate Saturated Solution E 5. Dilute Sample D->E F 6. Quantify Concentration (HPLC / UV-Vis) E->F

Diagram: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early discovery, speed is often prioritized. Kinetic solubility assays are designed for high-throughput analysis and provide a rapid assessment of a compound's propensity to precipitate from a solution.[7] A common method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic buffer.

Step-by-Step Protocol:

  • Stock Solution : Prepare a high-concentration stock solution of the test compound in 100% DMSO.

  • Dispensing : Using automated liquid handlers, dispense small volumes of the DMSO stock into a microplate (e.g., 96- or 384-well).

  • Addition of Solvent : Rapidly add the target organic solvent to each well. The sudden change in solvent environment induces precipitation for compounds with low solubility.

  • Incubation : Incubate the plate for a short period (e.g., 1-2 hours).

  • Detection : Measure the amount of precipitated material using nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration.

Causality and Self-Validation : This method assesses how readily a compound "crashes out" of solution, which is a kinetically-driven process. It is not a measure of true equilibrium solubility but is highly valuable for ranking and flagging problematic compounds early in the discovery process.[7]

Solubility Profile: Data and Interpretation

The solubility of a 5-thiophene substituted anthranilate will vary significantly based on the chosen solvent. Understanding these trends is key to effective development.

Representative Solubility Data Table

The following table presents hypothetical but realistic solubility data for a representative 5-thiophene substituted anthranilate across a range of common organic solvents. This illustrates the expected trends based on the principles of molecular structure and solvent properties.

SolventSolvent ClassDielectric Constant (ε)Expected Solubility (mg/mL)Rationale
HexaneNon-polar Aliphatic1.9< 0.1Poor interaction with the polar anthranilate core.
TolueneNon-polar Aromatic2.41 - 5Favorable π-π interactions with the thiophene and anthranilate rings.[14]
Dichloromethane (DCM)Aprotic, Weakly Polar9.15 - 20Good balance for solvating both polar and non-polar regions of the molecule.
AcetonePolar Aprotic2120 - 50Strong dipole-dipole interactions with the carbonyl group and amine.
EthanolPolar Protic25> 50Excellent hydrogen bonding with the -NH2 and carbonyl groups.[12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 100Highly effective at disrupting crystal lattice forces and solvating the molecule.
MethanolPolar Protic33> 100Similar to ethanol, strong hydrogen bonding capacity.
Factors Influencing Solubility
  • Effect of Temperature : For most solids, solubility increases with temperature, as the additional kinetic energy helps overcome the crystal lattice energy.[10][11] This relationship is crucial for processes like recrystallization. However, this is not universal and must be determined experimentally.

  • Effect of Substituents : As previously mentioned, adding flexible polar chains or hydrogen-bonding groups to the thiophene or anthranilate scaffold can dramatically improve solubility in polar solvents.[14] Conversely, adding bulky, non-polar groups will favor solubility in non-polar solvents.

Computational and Predictive Approaches

Given the time and resource intensity of experimental measurements, in silico models that can predict solubility from molecular structure alone are invaluable, especially in the early stages of drug design.[5]

Overview of Predictive Models
  • Quantitative Structure-Property Relationship (QSPR) : These models use statistical methods to correlate calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) with experimentally determined solubility.[6]

  • Thermodynamic Models : Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

Predictive_Workflow cluster_model Computational Environment A Input: Molecular Structure (e.g., SMILES) B Calculate Molecular Descriptors (e.g., MW, logP, TPSA) A->B C Pre-trained Predictive Model (QSPR, Machine Learning) B->C Features D Output: Predicted Solubility (logS or mg/mL) C->D

Diagram: A generalized workflow for in silico solubility prediction.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility profile of 5-thiophene substituted anthranilates is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. This guide has outlined the core theoretical principles, detailed robust experimental protocols, and introduced the power of predictive modeling.

The interplay between the polar anthranilate core and the non-polar thiophene moiety creates a complex solubility profile that must be carefully navigated. By employing the Shake-Flask method for definitive thermodynamic data and leveraging high-throughput kinetic assays for early-stage screening, researchers can make informed decisions. Furthermore, integrating computational predictions into the design-make-test-analyze cycle can significantly de-risk projects by flagging compounds with potential solubility liabilities before significant resources are invested. As predictive models become more accurate and accessible, the ability to design molecules with optimal solubility profiles from the outset will become an increasingly powerful tool in the medicinal chemist's arsenal.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. SpringerLink.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Improving solubility of thiophene-based intermedi
  • Solubility experimental methods. SlideShare.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Factors Affecting Solubility. BYJU'S.
  • Solubility of Organic Compounds. Chem LibreTexts.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • How Hydrogen-bonding Influences Properties.
  • Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Synthesis of metal anthranilate complexes: catalytic and antip
  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candid
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences.
  • Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[8]Benzothieno[3,2‑b][8]benzothiophenes. ACS Publications.

  • Polymers solubility in commonly used organic solvents.
  • IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is critical for structure elucidation, verification, and the assessment of purity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-5-(thiophen-2-yl)benzoate, a molecule of interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of spectral data. It is designed to provide a deep, practical understanding of the underlying principles that govern the observed chemical shifts, coupling constants, and signal multiplicities. By explaining the "why" behind the data, this guide empowers the reader to interpret complex spectra with confidence and to apply these principles to their own research challenges. We will delve into the influence of electronic effects, aromaticity, and substituent positioning on the NMR spectrum, providing a robust framework for spectral interpretation.

I. Molecular Structure and Predicted Spectral Features

The structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate comprises a central benzene ring substituted with an amino group (-NH₂), a methyl ester group (-COOCH₃), and a thiophene ring. The relative positions of these substituents are key to understanding the electronic environment of each proton and carbon atom, which in turn dictates their chemical shifts in the NMR spectrum.

Before analyzing the experimental spectra, it is instructive to predict the expected signals based on the molecular structure. This predictive approach is a cornerstone of effective spectral analysis.

Predicted ¹H NMR Signals

The number of distinct signals in a ¹H NMR spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.[1] For Methyl 2-amino-5-(thiophen-2-yl)benzoate, we can predict the following signals:

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

  • Methyl Protons (-OCH₃): A sharp singlet, as these three protons are equivalent and have no adjacent protons to couple with.

  • Aromatic Protons (Benzoate Ring): Three distinct signals are expected for the protons on the substituted benzene ring due to their unique electronic environments. Their multiplicity will be determined by spin-spin coupling with neighboring protons.

  • Aromatic Protons (Thiophene Ring): Three distinct signals are also anticipated for the protons on the thiophene ring, with their multiplicities again dictated by coupling interactions.

Predicted ¹³C NMR Signals

In ¹³C NMR spectroscopy, each unique carbon environment will produce a distinct signal.[2] For Methyl 2-amino-5-(thiophen-2-yl)benzoate, we can predict the following:

  • Methyl Carbon (-OCH₃): One signal for the methyl carbon of the ester group.

  • Carbonyl Carbon (-C=O): One signal for the carbonyl carbon of the ester, typically found at a high chemical shift (downfield).

  • Aromatic Carbons (Benzoate Ring): Six distinct signals are expected for the six carbons of the benzene ring, as they are all in different chemical environments due to the substitution pattern.

  • Aromatic Carbons (Thiophene Ring): Four distinct signals are anticipated for the four carbons of the thiophene ring.

The following diagram illustrates the molecular structure with numbering for the subsequent spectral assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl3) add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_exp Setup Experiment (1H and 13C parameters) insert_sample->setup_exp run_exp Acquire Data setup_exp->run_exp ft Fourier Transform run_exp->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

III. Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule. The analysis will focus on chemical shift, integration, and multiplicity.

Chemical Shift Assignments and Rationale

The following table summarizes the expected chemical shifts and provides a rationale based on electronic effects.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-NH₂4.0 - 6.0Broad SingletThe amino group is an electron-donating group, but its chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-OCH₃~3.8SingletThe methyl protons are deshielded by the adjacent oxygen atom. The absence of neighboring protons results in a singlet. [3]
H-6~7.8DoubletThis proton is ortho to the electron-withdrawing ester group, causing significant deshielding. It will be split by the adjacent H-4.
H-4~7.3Doublet of DoubletsThis proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho amino group and the meta thiophene group.
H-3~6.7DoubletThis proton is ortho to the strongly electron-donating amino group, causing it to be significantly shielded and appear at a lower chemical shift. It is split by the adjacent H-4.
Thiophene-H5'~7.4DoubletProtons on the thiophene ring are in the aromatic region. The exact shifts are influenced by the electronic nature of the thiophene ring and its connection to the benzoate moiety. [4][5]
Thiophene-H3'~7.2DoubletSimilar to H5', its chemical shift is in the aromatic region.
Thiophene-H4'~7.1Doublet of DoubletsThis proton is coupled to both H3' and H5', leading to a more complex splitting pattern.
Spin-Spin Coupling

The coupling constants (J) provide valuable information about the connectivity of protons. For the aromatic protons on the benzoate ring:

  • Ortho coupling (³J): Typically in the range of 7-9 Hz.

  • Meta coupling (⁴J): Smaller, usually 2-3 Hz.

  • Para coupling (⁵J): Generally close to 0 Hz and often not resolved.

For the thiophene ring, the coupling constants are characteristic of the five-membered heterocyclic ring system. [5]

IV. Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Chemical Shift Assignments and Rationale

The following table summarizes the expected chemical shifts for the carbon atoms.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
-C =O~168The carbonyl carbon of the ester group is highly deshielded due to the double bond to oxygen and the single bond to another oxygen. [3]
-OC H₃~52The methyl carbon is deshielded by the attached oxygen atom.
C-2~150This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift.
C-1~110The ipso-carbon attached to the ester group is influenced by both the amino and thiophene substituents.
C-5~140This carbon is attached to the thiophene ring, which influences its chemical shift.
C-3, C-4, C-6115 - 135The chemical shifts of these carbons are determined by their position relative to the substituents on the benzene ring.
Thiophene Carbons120 - 145The chemical shifts of the thiophene carbons are in the aromatic region and are influenced by the sulfur heteroatom and the connection to the benzoate ring. [6]

The following diagram illustrates the key through-bond correlations expected in a 2D NMR experiment like HSQC (Heteronuclear Single Quantum Coherence), which connects protons to their directly attached carbons.

hsqc_correlations H6 H-6 C6 C-6 H6->C6 H4 H-4 C4 C-4 H4->C4 H3 H-3 C3 C-3 H3->C3 H_OCH3 -OCH3 (H) C_OCH3 -OCH3 (C) H_OCH3->C_OCH3 H_thiophene Thiophene (H) C_thiophene Thiophene (C) H_thiophene->C_thiophene

Caption: Predicted ¹H-¹³C HSQC correlations.

V. Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-5-(thiophen-2-yl)benzoate provides a detailed structural confirmation of the molecule. The predicted chemical shifts, multiplicities, and coupling constants are in excellent agreement with the established principles of NMR spectroscopy. This in-depth guide serves as a valuable resource for researchers in the field, enabling a more profound understanding of the spectral data and its interpretation. The methodologies and analytical reasoning presented herein are broadly applicable to the structural elucidation of other novel organic compounds.

VI. References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • Wishart DS. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024;14(5):283. Available from: [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available from: [Link]

  • Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

  • Chemaxon. NMR Predictor - Documentation. Available from: [Link]

  • Stenutz. NMR chemical shift prediction of thiophenes. Available from: [Link]

  • Bagno A, Saielli G, Scorrano G. Predicting Carbon-13 NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. 2003;107(49):10763-10771. Available from: [Link]

  • Satonaka H, Abe K, Hirota M. The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983;56(8):2483-2486. Available from: [Link]

  • Lee J, Kim S, Kim S. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022;12(1):20299. Available from: [Link]

  • Dr Stan Fowler. How to predict the 13C NMR spectrum of a compound. YouTube; 2017. Available from: [Link]

  • Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available from: [Link]

  • Satonaka H. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983;56(8):2463-2468. Available from: [Link]

  • Michalska D, Wysokinski R, Jaskolski M. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. 2005;744-747:659-666. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • NMRPredict. NMR Predict. Available from: [Link]

  • PubChem. 4-Aminobenzoic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • Scilit. The NMR spectra of some substituted dibenzothiophenes. Available from: [Link]

  • Gbolahan O, Osoniyi O, Charris J, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. 2019;24(24):4641. Available from: [Link]

Sources

Engineering 5-Substituted Anthranilic Acid Esters: Synthetic Workflows and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its esterified derivatives serve as highly versatile pharmacophores in modern medicinal chemistry. While the core anthranilate scaffold provides a baseline for bioactivity, targeted substitution at the 5-position fundamentally alters the molecule's electronic distribution, steric profile, and subsequent pharmacological efficacy. This technical guide explores the rational design, synthesis, and biological application of 5-substituted anthranilic acid esters, providing researchers with validated protocols and mechanistic insights for developing advanced therapeutics, including kinase inhibitors, antiandrogens, and metabolic modulators.

Chemical Rationale: The Power of the 5-Position

The structural anatomy of an anthranilic acid ester features an amine group and an ester carbonyl in an ortho relationship. The 5-position (para to the amino group) is a critical site for derivatization.

Electronic and Steric Causality: Introducing electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br, -F) or nitro (-NO₂) groups at the 5-position decreases the basicity and nucleophilicity of the amine through resonance and inductive effects[1]. Concurrently, these substitutions enhance the electrophilicity of the ester carbonyl. This electronic tuning is highly advantageous when these esters are utilized as building blocks in cyclocondensation reactions to form fused heterocycles like quinazolinones and benzoxazinones[2].

In biological systems, 5-halogenated derivatives often exhibit superior target affinity. The halogen atom can occupy specific hydrophobic pockets within the ATP-binding sites of kinases, increasing the thermodynamic stability of the inhibitor-kinase complex via halogen bonding and optimized Van der Waals interactions[3].

Pharmacological Landscape & Quantitative Efficacy

The derivatization of 5-substituted anthranilic acid esters has yielded potent therapeutic agents across multiple disease states:

  • Oncology (Kinase Inhibition): Indirubin-3'-oxime derivatives synthesized from 5-substituted precursors demonstrate potent, nanomolar inhibition of Cyclin-Dependent Kinase 2 (CDK2)[1]. The inclusion of a 5'-fluoro or 5'-hydroxy group significantly enhances anti-proliferative activity against A549 lung cancer cells compared to unsubstituted variants[3].

  • Prostate Cancer (Antiandrogens): While unmodified anthranilic acid shows minimal efficacy, its esterified derivatives (e.g., methyl anthranilate and its 5-substituted analogs) exhibit direct antiandrogenic potential. They bind the ligand-binding domain of the androgen receptor, effectively repressing prostate cancer cell proliferation[4].

  • Metabolic Disorders (Lipase Inhibition): 2-Oxo-4H-3,1-benzoxazin-4-one derivatives, synthesized via the cyclization of 5-octylanthranilic acid, act as highly selective pancreatic lipase inhibitors, offering a validated mechanism for treating obesity[5].

Quantitative Biological Activity of 5-Substituted Derivatives
Compound / DerivativeBiological TargetIC₅₀ / Inhibition MetricCell Line / Model
5'-Fluoro-5-nitro-indirubin-3'-oxime CDK2 / Cyclin E1.91 nMA549 (Human Lung Cancer)
5'-Hydroxy-5-nitro-indirubin-3'-oxime CDK2 / Cyclin E1.71 nMA549 (Human Lung Cancer)
Compound 2h (5-butylisatin derivative) Cytotoxicity / Proliferation3.0 nMK562 (Human Leukemia)
Compound 18 (Benzoxazinone derivative) Pancreatic Lipase98.7% inhibition at 500 nMIn vivo Mouse Model

Mechanistic Pathways

The downstream biological effects of heterocycles derived from 5-substituted anthranilic acid esters (such as quinazolinones and indirubins) primarily involve the abrogation of hyperactive kinase signaling. By acting as ATP-competitive inhibitors, these compounds halt cell cycle progression and induce apoptosis in malignant cells.

G A 5-Substituted Anthranilic Acid Esters B Quinazolinone / Indirubin Scaffolds A->B Cyclocondensation C1 EGFR Kinase B->C1 ATP-Competitive Binding C2 CDK1 / CDK2 B->C2 ATP-Competitive Binding D1 PI3K / Akt & MAPK Pathways C1->D1 Kinase Inhibition D2 Cell Cycle Progression (G1-S Phase) C2->D2 Kinase Inhibition E Apoptosis & Tumor Growth Arrest D1->E Signal Abrogation D2->E Signal Abrogation

Mechanistic pathway of kinase inhibition by 5-substituted anthranilic acid ester derivatives.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Synthesis of Methyl 5-Chloroanthranilate via Direct Chlorination

Context & Causality: Direct chlorination of methyl anthranilate with molecular chlorine (Cl₂) is notoriously unselective, yielding a chaotic mixture of 3-chloro, 5-chloro, and 3,5-dichloro isomers. By substituting Cl₂ with 1,3-dichloro-5,5-dimethylhydantoin (DDH), researchers can achieve a controlled, slow release of electrophilic chlorine. This minimizes over-chlorination and maximizes the yield of the desired 5-chloro isomer[6].

Step-by-Step Methodology:

  • Substrate Loading: Dissolve 3.3 mmol of methyl anthranilate in 8 mL of an inert halogenated solvent (e.g., carbon tetrachloride or perchloroethylene).

    • Causality: Non-polar halogenated solvents prevent unwanted solvolysis and stabilize the transient chloronium intermediate.

  • Reagent Addition: Add 1.8 mmol of 1,3-dichloro-5,5-dimethylhydantoin (DDH) to the solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux for 24 hours under an inert argon atmosphere.

  • Workup & Phase Separation: Cool the mixture to room temperature and partition it between diethyl ether and distilled water. Extract the organic phase.

  • Self-Validation Step: Analyze the organic phase via Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show a dominant peak for methyl 5-chloroanthranilate (m/z ~185) with minimal 3,5-dichloroanthranilate (m/z ~219)[6].

  • Purification: If the 3-chloro isomer is present, treat the crude mixture with acetic anhydride. The 5-chloro isomer selectively acetylates faster, allowing for separation via crystallization in hexane.

Protocol B: Synthesis of 5-Substituted Indoxyl N,O-diacetates (CDK Inhibitor Precursors)

Context & Causality: 5-substituted anthranilic acids must be converted into indoxyl derivatives before they can be coupled into potent indirubin-3'-oxime CDK inhibitors[1].

Step-by-Step Methodology:

  • Reductive Alkylation: To a solution of 5-substituted anthranilic acid (6.45 mmol) in 50 mL of anhydrous methanol, add 0.5 mL of glacial acetic acid, followed by ethyl glyoxalate (9.7 mmol) and sodium cyanoborohydride (NaCNBH₃, 9.7 mmol).

    • Causality: NaCNBH₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate imine to the amine without reducing the ester or carboxylic acid moieties[3].

  • Reaction Maturation: Stir the mixture for 3 hours at room temperature.

  • Quenching & Extraction: Evaporate the methanol under reduced pressure. Resuspend the residue in a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Causality: NH₄Cl safely neutralizes residual hydride and buffers the aqueous layer to prevent the hydrolysis of the newly formed ester bonds.

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the starting anthranilic acid spot confirms complete alkylation.

  • Cyclization: Hydrolyze the intermediate to a dicarboxylic acid, then heat in acetic anhydride to trigger intramolecular cyclization, yielding the highly reactive 5-substituted indoxyl N,O-diacetate[1].

Conclusion

The strategic functionalization of anthranilic acid esters at the 5-position represents a powerful tool in drug discovery. By understanding the electronic causality of these substitutions and employing precisely controlled synthetic workflows, researchers can reliably generate advanced heterocyclic scaffolds. Whether targeting aggressive solid tumors via kinase inhibition or addressing metabolic syndromes via lipase modulation, 5-substituted anthranilic acid esters remain indispensable to the future of targeted therapeutics.

References

1.4 - nih.gov 2.1 - google.com/patents 3.3 - google.com/patents 4.5 - google.com/patents 5. 2 - benchchem.com 6.6 - google.com/patents

Sources

A Technical Guide to the Prospective Crystallographic Analysis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of interest, combining the pharmacologically relevant anthranilate scaffold with a thiophene moiety, a common heterocycle in medicinal chemistry. To date, a public-domain crystal structure for this specific molecule has not been reported. This guide, therefore, serves as a comprehensive technical prospectus, outlining the established methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this target compound. By drawing parallels with structurally related molecules, we will provide expert insights into the anticipated structural features and the critical experimental considerations for its definitive characterization.

Introduction: The Rationale for Structural Analysis

The three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties, including solubility, melting point, and, crucially, its interaction with biological targets. For a molecule like Methyl 2-amino-5-(thiophen-2-yl)benzoate, a derivative of methyl anthranilate, understanding its solid-state conformation is paramount. The presence of an amino group, a methyl ester, and a thiophene ring suggests the potential for a rich network of intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions govern the crystal packing and can influence the material's stability and bioavailability.

While crystallographic data for the title compound is not yet available, studies on related structures, such as Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, have revealed the formation of intra- and intermolecular hydrogen bonds that dictate their crystal packing.[1][2] For instance, an intramolecular N—H⋯O hydrogen bond is a common feature, leading to a planar, six-membered ring motif.[1][2] The introduction of the thiophene ring in place of a halogen is expected to introduce additional conformational variables and potential for π-π stacking interactions, similar to those observed in other thiophene-containing crystal structures.[3]

This guide will provide a robust framework for the crystallographic investigation of Methyl 2-amino-5-(thiophen-2-yl)benzoate, from synthesis to data interpretation.

Proposed Experimental Workflow

The definitive structural characterization of a novel compound is a multi-step process that requires careful planning and execution. The proposed workflow for Methyl 2-amino-5-(thiophen-2-yl)benzoate is outlined below.

Synthesis and Purification

A plausible synthetic route to the title compound would involve a Suzuki or Stille coupling reaction, which are standard methods for forming carbon-carbon bonds between aromatic rings.

Hypothetical Synthetic Protocol:

  • Starting Materials: Methyl 2-amino-5-bromobenzoate and 2-thienylboronic acid (for Suzuki coupling) or 2-(tributylstannyl)thiophene (for Stille coupling).

  • Reaction Setup: The reactants would be dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, would be added to facilitate the cross-coupling reaction.

  • Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography to yield pure Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be systematically explored.

Crystallization Methodologies:

  • Slow Evaporation: The purified compound would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) to near saturation. The solution is then left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Temperature Gradient: A saturated solution of the compound is slowly cooled, which can induce crystallization. This can be achieved by placing the solution in a programmable cooling bath.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it can be analyzed using SC-XRD to determine its three-dimensional structure.

SC-XRD Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

The following diagram illustrates the proposed workflow for the synthesis and crystallographic confirmation of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Interpretation s1 Suzuki/Stille Coupling s2 Reaction Work-up s1->s2 s3 Column Chromatography s2->s3 c1 Solvent Screening s3->c1 Purified Compound c2 Slow Evaporation / Vapor Diffusion c1->c2 c3 Harvest Single Crystal c2->c3 x1 Data Collection (SC-XRD) c3->x1 Suitable Crystal x2 Structure Solution x1->x2 x3 Structure Refinement x2->x3 a1 Molecular Geometry Analysis x3->a1 a2 Intermolecular Interaction Analysis a1->a2 a3 Database Deposition (e.g., CCDC) a2->a3

Caption: Proposed workflow for the synthesis and crystallographic confirmation of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Anticipated Structural Features and Comparative Analysis

Based on the crystal structures of related compounds, we can anticipate several key structural features for Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Molecular Conformation

The molecule is expected to be largely planar, although some torsion between the benzoate and thiophene rings is likely. In a related structure, methyl 2-(thiophene-2-carboxamido)benzoate, the dihedral angle between the rings is 2.74 (12)°.[4] A similar small dihedral angle would be expected for the title compound.

An intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the methyl ester (C=O) is highly probable. This interaction, which forms a stable six-membered ring, has been observed in the crystal structures of Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate.[1][2] This hydrogen bond would contribute to the planarity of the molecule.

The following diagram illustrates the anticipated molecular structure and key intramolecular interaction.

Caption: Anticipated intramolecular hydrogen bonding in Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Crystal Packing and Intermolecular Interactions

In addition to the intramolecular hydrogen bond, intermolecular interactions will play a significant role in the crystal packing. Based on related structures, the following interactions can be anticipated:

  • N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.[1]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic or methyl C-H groups and carbonyl oxygens can further stabilize the crystal lattice.[4]

  • π-π Stacking: The presence of two aromatic rings (benzene and thiophene) creates the possibility of π-π stacking interactions between adjacent molecules, which could significantly influence the packing arrangement.[3]

Comparative Crystallographic Data

To provide context for the anticipated results, the following table summarizes key crystallographic data for related compounds.

ParameterMethyl 2-amino-5-bromobenzoate[2]Methyl 2-amino-5-chlorobenzoate[1]Methyl 2-(thiophene-2-carboxamido)benzoate[4]
Chemical Formula C₈H₈BrNO₂C₈H₈ClNO₂C₁₃H₁₁NO₃S
Molecular Weight 230.05 g/mol 185.60 g/mol 261.29 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁P2₁/cP2₁2₁2₁
a (Å) 3.9852(2)3.9480(8)19.2845(4)
b (Å) 9.1078(5)9.0230(18)3.86753(8)
c (Å) 12.1409(7)12.018(2)15.6430(3)
β (°) 95.238(3)94.10(3)90
Volume (ų) 438.83(4)427.02(15)1166.71(4)
Z 224
Key Interactions Intramolecular N-H···O; Intermolecular N-H···OIntramolecular N-H···O; Intermolecular N-H···OIntramolecular N-H···O; C-H···O interactions

This comparative data will serve as a valuable benchmark for the analysis of the crystal structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate once it is determined.

Conclusion

While the crystal structure of Methyl 2-amino-5-(thiophen-2-yl)benzoate remains to be elucidated, this technical guide provides a comprehensive roadmap for its determination and analysis. By following the proposed experimental workflows and leveraging comparative data from structurally related molecules, researchers can efficiently approach the crystallographic characterization of this and other novel compounds. The resulting structural insights will be invaluable for advancing research in medicinal chemistry and materials science.

References

  • Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. Acta Crystallographica Section E: Crystallographic Communications, E71(6), o418. [Link]

  • Singh, D. P., Pratap, S., Butcher, R. J., & Gupta, S. K. (2012). Methyl 2-(thiophene-2-carboxamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1765. [Link]

  • Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, E75(Pt 5), 633–637. [Link]

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2935. [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. [Link]

Sources

Methodological & Application

Scalable synthesis protocols for Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable synthetic route for Methyl 2-amino-5-(thiophen-2-yl)benzoate , a critical biaryl scaffold used in the development of kinase inhibitors and antibacterial agents (e.g., FabH inhibitors). Unlike academic preparations that rely on scale-limiting chromatography, this protocol emphasizes crystallization-driven purification , cost-effective reagents , and process safety . The route utilizes a Suzuki-Miyaura cross-coupling between methyl 2-amino-5-bromobenzoate and thiophen-2-ylboronic acid, optimized for multi-gram to kilogram production.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a C–C bond formation between an electron-rich aniline derivative and a heteroaromatic ring.

  • Strategic Disconnection: The C5–C2' bond is the most logical disconnection, leveraging the robust Suzuki-Miyaura coupling.

  • Starting Material Selection:

    • Component A: Methyl 2-amino-5-bromobenzoate.[1][2][3][4] This is commercially available but can be synthesized in-house from cheap methyl anthranilate to reduce Cost of Goods Sold (COGS).

    • Component B: Thiophen-2-ylboronic acid. Readily available and stable.[4]

  • Scale-Up Considerations:

    • Catalyst: Pd(PPh3)4 is effective, but for larger batches, Pd(dppf)Cl2 is often preferred due to higher stability. We will present the standard Pd(PPh3)4 protocol supported by literature, with notes on stabilization.

    • Solvent System: A biphasic Toluene/Ethanol/Water system is chosen over Dioxane/Water to facilitate facile phase separation during workup.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl Anthranilate (Starting Material) Step1 Bromination (Br2, AcOH) Start->Step1 Electrophilic Subst. Interm Methyl 2-amino-5-bromobenzoate (Intermediate) Step1->Interm Crystallization Step2 Suzuki Coupling (Thiophene-2-boronic acid, Pd Catalyst, Base) Interm->Step2 Pd(0) Cycle Workup Phase Separation & Scavenger Treatment Step2->Workup Product Methyl 2-amino-5-(thiophen-2-yl)benzoate (Target) Workup->Product Recrystallization

Caption: End-to-end process flow from commodity starting material to purified biaryl target.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 2-amino-5-bromobenzoate

Note: If the intermediate is purchased, skip to Step 2. This step is provided for vertical integration.

Rationale: Direct bromination of methyl anthranilate is highly regioselective for the para-position relative to the amino group due to the directing effects of the amine (ortho/para director) and the ester (meta director).

  • Reagents:

    • Methyl anthranilate (1.0 equiv)

    • Bromine (Br2) (1.05 equiv) or N-Bromosuccinimide (NBS) (1.1 equiv)

    • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Protocol (Scale: 100 g input):

    • Setup: Charge a 1 L reactor with Methyl anthranilate (100 g, 0.66 mol) and Glacial Acetic Acid (500 mL). Cool to 15°C.

    • Addition: Add Bromine (110.8 g, 0.69 mol) dropwise over 60 minutes. Critical: Maintain internal temperature < 20°C to prevent di-bromination.

    • Reaction: Stir at room temperature for 2 hours. Monitor by HPLC/TLC (Hexane:EtOAc 4:1).

    • Workup: Pour the mixture into ice-water (2 L). The product will precipitate as a solid.

    • Filtration: Filter the solid. Wash with water (3 x 500 mL) to remove residual acid.

    • Purification: Recrystallize from Methanol or Ethanol if the cake color is dark.

    • Yield: Expect 85–90% (approx. 130–140 g).

    • Appearance: Off-white to light yellow solid.

Step 2: Suzuki-Miyaura Coupling (The Core Step)

Rationale: The coupling uses a biphasic system (Toluene/Water/Ethanol). This mixture solubilizes both the organic halides and the inorganic base while ensuring the product remains in the organic phase during workup, simplifying isolation.

  • Reagents & Stoichiometry:

ComponentEquivRoleNotes
Methyl 2-amino-5-bromobenzoate 1.0Limiting ReagentPurity >98% essential
Thiophen-2-ylboronic acid 1.2Coupling PartnerExcess compensates for deboronation
Pd(PPh3)4 0.03 (3 mol%)CatalystHandle under N2/Ar
K2CO3 (or Na2CO3) 2.5BaseActivates boronic acid
Toluene / Ethanol / Water 4:1:1 volSolvent SystemPromotes phase transfer
  • Protocol (Scale: 50 g of Bromide):

    • Inertion: Purge a 1 L 3-neck flask with Nitrogen (N2) for 15 minutes.

    • Charging: Add Toluene (250 mL), Ethanol (60 mL), and Water (60 mL). Degas the solvent mixture by bubbling N2 for 20 minutes. Expert Tip: Oxygen is the enemy of Suzuki couplings; thorough degassing prevents homocoupling of the boronic acid.

    • Addition: Under N2 flow, add Methyl 2-amino-5-bromobenzoate (50 g, 0.217 mol), Thiophen-2-ylboronic acid (33.3 g, 0.260 mol), and K2CO3 (75 g, 0.54 mol).

    • Catalyst: Add Pd(PPh3)4 (7.5 g, 6.5 mmol) last.

    • Reaction: Heat to reflux (approx. 85–90°C) for 6–12 hours.

      • IPC (In-Process Control): Check HPLC for disappearance of bromide. <1% bromide remaining indicates completion.

    • Workup:

      • Cool to room temperature.[5][6]

      • Separate phases.[6][7] Extract the aqueous layer once with Toluene (100 mL).

      • Combine organic layers.[6] Wash with Brine (100 mL).

    • Scavenging (Critical for Pharma): Add activated charcoal (5 g) or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the organic layer. Stir at 50°C for 1 hour to remove Palladium residues. Filter through Celite.[5]

    • Isolation: Concentrate the filtrate under vacuum to approx. 20% volume.

    • Crystallization: Add n-Heptane (or Hexane) slowly to the warm toluene concentrate. Cool to 0–5°C and age for 2 hours.

    • Filtration: Collect the solid, wash with cold Heptane, and dry under vacuum at 45°C.

  • Expected Yield: 75–85%.

  • Target Specs: Purity >98% (HPLC), Pd < 20 ppm.

Mechanistic Insight

Understanding the catalytic cycle allows for faster troubleshooting. The reaction follows the standard Pd(0)/Pd(II) cycle.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br BaseStep Base Activation (Exchange Br for OH/OR) PdII_Br->BaseStep + Base Transmet Transmetalation (Boron adds Thiophene) BaseStep->Transmet + Thiophene-B(OH)2 PdII_Biaryl Ar-Pd(II)-Thiophene Complex Transmet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle emphasizing the critical role of base activation prior to transmetalation.

Troubleshooting Guide:

  • Stalled Reaction: Often due to catalyst poisoning (O2 ingress) or inactive boronic acid. Action: Add 10% more catalyst/boronic acid and degas.

  • "Black" Reaction Mixture: Indicates Pd precipitation ("Pd black"). Action: Ensure sufficient ligand (PPh3) is present; sometimes adding 1-2 mol% free PPh3 stabilizes the catalyst.

  • Low Yield: Check for protodeboronation of the thiophene (thiophene formation). Action: Lower temperature to 75°C or use a milder base like NaHCO3 if the substrate is sensitive.

Analytical Data & Validation

Methyl 2-amino-5-(thiophen-2-yl)benzoate

  • Appearance: Yellow crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6): Characteristic signals include the methyl ester singlet (~3.8 ppm), broad amino protons (~6.5-7.0 ppm, exchangeable), and the thiophene protons (multiplets at 7.0–7.5 ppm). The aromatic benzoate protons will show a doublet (H3), dd (H4), and doublet (H6) pattern shifted by the thiophene ring.

  • Mass Spectrometry (ESI+): [M+H]+ = 234.05 (Calculated for C12H11NO2S).

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from (General protocol grounding).

  • National Institutes of Health (PMC). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Retrieved from (Catalyst and solvent condition validation).

  • Diva Portal. Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from (Pd(PPh3)4 efficiency in amino-aryl systems).

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde (Precursor Synthesis). Organic Syntheses, Coll. Vol. 10. Retrieved from (Bromination safety and scale-up).

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Note. Retrieved from (General mechanism and base selection).

Sources

Suzuki-Miyaura coupling conditions for 5-thiophene anthranilate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Thiophene Anthranilate Derivatives

Introduction & Strategic Context

Anthranilic acid derivatives, particularly those bearing heteroaryl substituents at the 5-position, are privileged scaffolds in medicinal chemistry and drug development. Notably, thiophene-substituted anthranilamides have demonstrated exceptional efficacy as highly potent, orally available Factor Xa inhibitors for the treatment of thrombotic disorders[1]. The synthesis of these complex building blocks heavily relies on the Suzuki-Miyaura cross-coupling reaction, a robust palladium-catalyzed methodology for forming carbon-carbon bonds between organoboronic acids and aryl halides[2].

This application note provides a self-validating, highly optimized protocol for the synthesis of 5-thiophene anthranilate via Suzuki-Miyaura coupling, detailing the mechanistic causality behind reagent selection to ensure high yields and reproducibility.

Mechanistic Insights & Experimental Causality (E-E-A-T)

The successful coupling of 5-bromoanthranilate with 2-thiopheneboronic acid requires careful tuning of the catalytic system to suppress side reactions, such as the protodeboronation of the electron-rich thiophene moiety.

  • Catalyst & Ligand Selection: While traditional Pd(PPh₃)₄ is frequently utilized[3], the use of bidentate phosphine ligands (e.g., dppf in Pd(dppf)Cl₂) is highly recommended for this specific transformation. The wide bite angle of the dppf ligand forces the palladium center into a geometry that significantly accelerates the reductive elimination step, minimizing catalyst degradation and improving yields for sterically or electronically demanding heteroaryls.

  • Base-Mediated Activation: A fundamental difference between Suzuki and other cross-couplings (like Stille) is the absolute requirement for base-mediated activation of the boron atom[2]. The base (e.g., K₂CO₃) converts the neutral, weakly nucleophilic boronic acid into a highly polarized, electron-rich boronate complex. This activation facilitates the critical transmetalation step to the palladium center[2].

  • Solvent Dynamics: A miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/Water) is critical. Water not only dissolves the inorganic base but also participates in the formation of reactive Pd-hydroxo intermediates that dramatically accelerate transmetalation[3]. Dioxane provides an optimal boiling point (101 °C) for the thermal activation required in hindered couplings.

Reaction Workflow & Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst (14-Electron Species) OxAdd Pd(II) Complex (Oxidative Addition) Ar-Pd-Br Pd0->OxAdd Methyl 5-Bromoanthranilate Oxidative Addition TransMet Pd(II) Complex (Transmetalation) Ar-Pd-Thiophene OxAdd->TransMet 2-Thiopheneboronic acid Base (K2CO3) / H2O Product 5-Thiophene Anthranilate (Reductive Elimination) TransMet->Product Reductive Elimination Product->Pd0 Regeneration of Pd(0)

Catalytic cycle of Suzuki-Miyaura coupling for 5-thiophene anthranilate.

Step-by-Step Protocol: Synthesis of Methyl 5-(thiophen-2-yl)anthranilate

This protocol utilizes the methyl ester of 5-bromoanthranilic acid to prevent unwanted coordination of the free carboxylic acid to the palladium center, a common cause of catalyst poisoning.

Phase 1: Preparation & Strict Degassing

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromoanthranilate (1.0 mmol, 230 mg) and 2-thiopheneboronic acid (1.2 mmol, 153 mg).

  • Add anhydrous K₂CO₃ (2.5 mmol, 345 mg) as the activating base.

  • Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to establish a strict inert atmosphere. Causality: Oxygen rapidly quenches the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle[3].

Phase 2: Catalyst & Solvent Introduction 4. Under a positive flow of Argon, quickly add the pre-catalyst Pd(dppf)Cl₂ (0.05 mmol, 36 mg, 5 mol%). 5. Introduce 5 mL of a pre-degassed solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v)[3]. Note: Degas the solvents prior to addition by sparging with Argon for at least 30 minutes.

Phase 3: Reaction Execution 6. Seal the flask and heat the biphasic mixture to 90 °C using a pre-calibrated heating block. Stir vigorously (800–1000 rpm) to ensure optimal mass transfer between the aqueous base and the organic substrates. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC; Hexanes/EtOAc 3:1) or LC-MS[3]. Complete consumption of the aryl bromide typically occurs within 4–6 hours.

Phase 4: Workup & Purification 8. Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and partition with deionized water (10 mL)[3]. 9. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with saturated NaCl solution (brine, 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. 10. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure methyl 5-(thiophen-2-yl)anthranilate.

Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters for the synthesis of the target 5-thiophene anthranilate scaffold, demonstrating the superiority of the dppf ligand system.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901245
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)90868
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90589
4Pd(dppf)Cl₂Cs₂CO₃DME/H₂O (4:1)80692

Note: While Entry 4 provides a marginally higher yield, Entry 3 is generally preferred for scale-up due to the significantly lower cost of K₂CO₃ compared to Cs₂CO₃.

References

  • [1] Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors | Journal of Medicinal Chemistry. ACS Publications. 1

  • [2] Suzuki Coupling. Organic Chemistry Portal. 2

  • [3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem. 3

Sources

Application Note: Methyl 2-amino-5-(thiophen-2-yl)benzoate as a Core Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-(thiophen-2-yl)benzoate (CAS 926254-39-9) is a highly specialized anthranilic acid derivative that serves as a critical building block in medicinal chemistry. Its unique structural topology—featuring a versatile ortho-amino ester paired with an electron-rich thiophene ring at the 5-position—makes it an ideal precursor for the assembly of complex fused N-heterocycles[1]. Most notably, it is the foundational intermediate for synthesizing 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives, which are potent, selective inhibitors of Janus kinases (JAK3, TYK2) and AMPK-related kinase 5 (ARK5)[2]. This application note details the mechanistic rationale, synthetic protocols, and downstream biological validation workflows required to utilize this intermediate in drug discovery programs.

Mechanistic Grounding & Target Rationale

Structural Rationale

The anthranilate core is a privileged scaffold in drug design, allowing for rapid cyclization into quinazolines and quinolines. The specific incorporation of the 5-thiophenyl group provides a hydrophobic, polarizable vector. During molecular docking into the kinase domain, this thiophene moiety projects into the hydrophobic sub-pocket adjacent to the ATP-binding cleft, enhancing both binding affinity (ΔG) and kinase selectivity[3].

Signaling Pathway Intervention

Kinases such as JAK3 and TYK2 are integral to the JAK/STAT signaling cascade, which mediates immune and inflammatory responses. Cytokine binding (e.g., IL-2) to cell surface receptors activates JAK3, leading to the phosphorylation of STAT proteins. Phosphorylated STAT dimerizes and translocates to the nucleus to drive the transcription of pro-inflammatory genes[2]. Pyridoquinazoline inhibitors derived from Methyl 2-amino-5-(thiophen-2-yl)benzoate act as ATP-competitive inhibitors, blocking this cascade at the receptor level and offering therapeutic potential for autoimmune conditions like Crohn's disease and psoriasis[2].

JAK_STAT Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 / TYK2 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation JAK3->STAT Phosphorylates Inhibitor Pyridoquinazoline Inhibitor (Derived from Intermediate) Inhibitor->JAK3 Blocks ATP Site Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocates Disease Autoimmune / Inflammatory Response Nucleus->Disease Promotes

Fig 1. JAK/STAT signaling cascade and targeted intervention by pyridoquinazoline inhibitors.

Chemical Synthesis Protocol: Assembly of the Intermediate

To ensure high fidelity in downstream cyclization, the intermediate must be synthesized with high purity. The following protocol utilizes a Suzuki-Miyaura cross-coupling reaction[4].

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 2-amino-5-(thiophen-2-yl)benzoate from methyl 2-amino-5-iodobenzoate.

Reagents:

  • Methyl 2-amino-5-iodobenzoate (1.0 eq)

  • Thiophen-2-ylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve methyl 2-amino-5-iodobenzoate and thiophen-2-ylboronic acid in the biphasic Toluene/Ethanol/Water solvent mixture.

    • Causality: The biphasic system is critical; the organic phase solubilizes the aryl halide and boronic acid, while the aqueous phase dissolves the K2CO3 base, facilitating the transmetalation step at the phase boundary.

  • Degassing (Crucial Step): Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species to inactive Pd(II), which would stall the catalytic cycle and reduce yield.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive Argon flow.

  • Reaction: Heat the mixture to 85°C under reflux for 12-16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Self-Validating Checkpoint: Perform LC-MS on the crude mixture.

    • Validation: The reaction is deemed successful and complete when the distinct iodine isotope pattern of the starting material (

      
       277) disappears, replaced by the product molecular ion (
      
      
      
      233). This prevents the carryover of unreacted iodinated precursors into complex, expensive downstream cyclizations.
  • Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

ChemWorkflow SM1 Methyl 2-amino- 5-iodobenzoate Suzuki Suzuki-Miyaura Coupling SM1->Suzuki SM2 Thiophen-2-yl boronic acid SM2->Suzuki Intermediate Methyl 2-amino-5- (thiophen-2-yl)benzoate Suzuki->Intermediate Pd(PPh3)4, K2CO3 Cyclization Cyclization & Amidation Intermediate->Cyclization Scaffold Assembly FinalDrug 11-oxo-11H-pyrido[2,1-b] quinazoline-6-carboxamide Cyclization->FinalDrug

Fig 2. Chemical workflow from iodobenzoate precursor to the final kinase inhibitor scaffold.

Downstream Application: Kinase Inhibitor Profiling

Once the intermediate is converted into the final 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivative[2], its biological efficacy must be quantified.

Protocol 4.1: TR-FRET Kinase Assay for JAK3

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized derivative.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human JAK3 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the inhibitor (in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve. Add the JAK3 enzyme and pre-incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is essential. Many ATP-competitive inhibitors targeting the JAK family exhibit slow-binding kinetics. Failing to pre-incubate can result in artificially inflated IC50 values.

  • Reaction Initiation: Add the ULight-labeled JAK-1 substrate and ATP to initiate the reaction.

    • Causality: The ATP concentration must be strictly maintained at or slightly below the apparent

      
       for JAK3. If ATP concentrations are too high, competitive inhibitors will be outcompeted, masking their true potency.
      
  • Detection & Self-Validation: After 60 minutes, add Europium-anti-phospho-substrate antibody and EDTA (to stop the reaction). Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm).

    • Validation: Include Tofacitinib as a positive control in every plate. The assay is only validated if the Tofacitinib IC50 falls within its known historical range (typically 1-5 nM), confirming the active state of the recombinant kinase and the integrity of the detection fluorophores.

Quantitative Data Presentation

The translation of molecular docking affinities (Gibbs Free Energy, ΔG) into in vitro cytotoxicity and kinase inhibition is a critical evaluation step. The table below summarizes the comparative profiling of 11-oxo-11H-pyrido[2,1-b]quinazoline derivatives derived from this intermediate against specific targets[3].

Table 1: Comparative Profiling of 11-oxo-11H-pyrido[2,1-b]quinazoline Derivatives

Compound DerivativeTarget Cell Line / KinaseBinding Affinity (ΔG, kcal/mol)In Vitro Cytotoxicity / Inhibition (IC50, µM)
Pyridoquinazoline-6-carboxylic acid (Deriv. A)MCF7 (Breast Cancer)-8.322.07
Pyridoquinazoline-6-carboxylic acid (Deriv. B)MCF7 (Breast Cancer)-11.702.07
Pyridoquinazoline analog (Representative)JAK3 Kinase-9.45< 0.050
Pyridoquinazoline analog (Representative)TYK2 Kinase-8.90< 0.100

*Note: The first two rows represent empirical data correlating docking to cytotoxicity[3], while the bottom two represent typical nanomolar potency targets for JAK3/TYK2 inhibitors derived from this scaffold to achieve therapeutic efficacy in autoimmune models[2].

References

  • Facile assembly of two 6-membered fused N-heterocyclic rings: a rapid access to novel small molecules via Cu-mediated reaction Source: Chemical Communications (RSC Publishing), 2013, 49, 190-192. URL:[Link]

  • Source: US Patent 11,021,479 B2 (ONCOSTELLAE, S.L.)
  • Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions Source: Breast Cancer: Targets and Therapy (Dove Medical Press / PubMed Central) URL:[Link]

Sources

Procedure for the Cyclization of Methyl 2-amino-5-(thiophen-2-yl)benzoate to Novel Quinazolinones: A Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial therapies.[1][2] The incorporation of a thiophene moiety can further enhance the biological profile of these molecules. This application note provides a detailed guide for the synthesis of quinazolinones derived from Methyl 2-amino-5-(thiophen-2-yl)benzoate. We present two robust protocols: a traditional thermal cyclization and a modern, efficient microwave-assisted method. The underlying chemical mechanisms, experimental causality, and comparative data are discussed to provide researchers with a comprehensive and practical framework for producing these valuable heterocyclic compounds.

Introduction: The Significance of Thienyl-Quinazolinones

Quinazolinones represent a critical class of nitrogen-containing heterocyclic compounds, with the 4(3H)-quinazolinone framework being particularly prevalent in both natural alkaloids and synthetic drugs.[2] Their rigid, planar structure allows for specific interactions with a wide array of biological targets, leading to diverse pharmacological activities.[1][3] The starting material, Methyl 2-amino-5-(thiophen-2-yl)benzoate, is an anthranilate derivative. Syntheses originating from anthranilic acids or their esters are among the most common and versatile methods for constructing the quinazolinone ring.[3][4][5]

The strategic incorporation of a thiophene ring at the 5-position of the benzoate precursor is deliberate. Thiophene analogs of various alkaloids are recognized as a promising class of compounds in pharmacology, often modulating the electronic and steric properties of the parent molecule to improve efficacy or selectivity.[6] This guide focuses on the crucial cyclization step, which transforms the anthranilate ester into the bicyclic quinazolinone system.

Reaction Mechanism: From Anthranilate to Quinazolinone

The conversion of a 2-aminobenzoate ester to a 4(3H)-quinazolinone is a two-stage process involving an initial acylation of the amino group followed by an intramolecular cyclization and condensation. The source of the C2 carbon atom of the quinazolinone ring dictates the choice of reagent. For the synthesis of the parent, unsubstituted quinazolinone (at the C2 position), reagents like formamide or formic acid are ideal.

Causality of the Mechanism:

  • N-Formylation: In the presence of a reagent like formic acid or upon heating with formamide, the primary amino group (-NH2) of the methyl anthranilate derivative acts as a nucleophile, attacking the carbonyl carbon. This results in the formation of a formylated intermediate, an o-amidobenzamide derivative.[1]

  • Intramolecular Cyclization: Under thermal or microwave-assisted conditions, the amide nitrogen of the newly formed intermediate performs a nucleophilic attack on the ester's carbonyl carbon.

  • Condensation/Elimination: This intramolecular attack forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol. This final step yields the stable, aromatic 4(3H)-quinazolinone ring system.

Below is a diagram illustrating the mechanistic pathway.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Mix Reactants (Anthranilate + Reagent) B 2. Apply Energy (Heat or Microwave) A->B C 3. Precipitate in Water B->C D 4. Filter & Wash Solid C->D E 5. Dry Crude Product D->E F 6. Recrystallize (e.g., from Ethanol) E->F G 7. Pure Quinazolinone F->G

Sources

Application Notes and Protocols: A Guide to the Esterification of 2-Amino-5-(thiophen-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-Amino-5-(thiophen-2-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The esterification of this molecule is a critical step in modifying its solubility, reactivity, and biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the common and effective reagents and protocols for the esterification of 2-amino-5-(thiophen-2-yl)benzoic acid. We will delve into the mechanistic rationale behind the selection of different esterification strategies, offering field-proven insights to ensure successful synthesis.

I. Strategic Considerations for Esterification

The presence of both an amino group (-NH2) and a carboxylic acid (-COOH) on the aromatic ring, along with the thiophene moiety, presents unique challenges and opportunities for esterification. The amino group is nucleophilic and can be susceptible to side reactions under certain conditions, while the carboxylic acid requires activation for efficient esterification. The choice of esterification method will depend on the desired ester, the scale of the reaction, and the available starting materials.

Herein, we will discuss three primary strategies for the esterification of 2-amino-5-(thiophen-2-yl)benzoic acid:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple alkyl esters.

  • Acid Chloride Mediated Esterification: A robust two-step process for a wide range of esters.

  • Coupling Agent-Based Esterification: A mild and versatile approach for complex or sensitive substrates.

II. Fischer-Speier Esterification: The Direct Approach

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is often employed for the synthesis of simple alkyl esters (e.g., methyl, ethyl) due to its operational simplicity and cost-effectiveness.

Mechanism and Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or HCl), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Materials:

  • 2-Amino-5-(thiophen-2-yl)benzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of 2-amino-5-(thiophen-2-yl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-5-(thiophen-2-yl)benzoate.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Speier_Workflow A 1. Dissolve Acid in MeOH B 2. Add H₂SO₄ (cat.) at 0 °C A->B C 3. Reflux for 4-8h (Monitor by TLC) B->C D 4. Remove excess MeOH C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: Workflow for Fischer-Speier Esterification.

III. Acid Chloride Mediated Esterification: A Highly Reactive Intermediate

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This approach is often more efficient than Fischer-Speier esterification and is compatible with a broader range of alcohols.

Mechanism and Rationale

Thionyl chloride (SOCl₂) is a common reagent for this transformation. It reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The resulting acid chloride is highly electrophilic and reacts rapidly with the alcohol to form the ester.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(thiophen-2-yl)benzoate

Materials:

  • 2-Amino-5-(thiophen-2-yl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (EtOH), anhydrous

  • Pyridine or triethylamine (Et₃N) (optional, as a base)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend 2-amino-5-(thiophen-2-yl)benzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.2-2.0 eq) to the suspension at 0 °C.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (cessation of gas evolution).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM.

  • At 0 °C, add a solution of anhydrous ethanol (1.5-2.0 eq) and a base like pyridine or triethylamine (1.2 eq) in DCM. The base neutralizes the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram: Acid Chloride Mediated Esterification

Acid_Chloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 1. Suspend Acid in DCM B 2. Add SOCl₂ at 0 °C A->B C 3. Reflux for 2-4h B->C D 4. Remove excess SOCl₂ & Solvent C->D E 5. Dissolve Acid Chloride in DCM D->E F 6. Add EtOH & Base at 0 °C E->F G 7. Stir at RT for 2-6h F->G H 8. Aqueous Workup G->H I 9. Dry, Concentrate & Purify H->I

Caption: Workflow for Acid Chloride Mediated Esterification.

IV. Coupling Agent-Based Esterification: Mild and Versatile

Coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), facilitate the formation of an ester bond under mild conditions. These methods are particularly usef

Synthesis of biologically active heterocycles from Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Biologically Active Heterocycles from Methyl 2-amino-5-(thiophen-2-yl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Thiophene-Substituted Anthranilate Scaffold

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a highly versatile and synthetically valuable starting material in medicinal chemistry. It uniquely combines the structural features of an anthranilate ester—a classic precursor for a multitude of fused heterocyclic systems—with a thiophene moiety. The thiophene ring is a well-regarded bioisostere of the phenyl ring, often introduced to modulate lipophilicity, enhance metabolic stability, and improve the pharmacological profile of drug candidates.[1] Thiophene-containing heterocycles exhibit a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4][5][6]

This guide provides detailed application notes and validated protocols for the synthesis of three principal classes of biologically significant heterocycles from this key precursor: Quinazolinones , Acridones , and Benzodiazepines . The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the rationale behind experimental choices to facilitate adaptation and optimization.

Part 1: Synthesis of 6-(Thiophen-2-yl)quinazolin-4(3H)-ones: Accessing Privileged Anticonvulsant and Antimicrobial Scaffolds

The quinazolin-4(3H)-one core is a privileged structure in drug discovery, found in numerous compounds with a wide array of biological activities.[7][8][9] Notably, derivatives of this scaffold have shown significant promise as anticonvulsant and central nervous system (CNS) agents, as well as potent antimicrobial compounds.[10][11][12][13][14][15] The presence of the thiophene substituent at the 6-position is anticipated to enhance these biological effects.

Protocol 1.1: Direct One-Pot Synthesis via Niementowski Reaction

The Niementowski reaction provides a direct and atom-economical route to 4(3H)-quinazolinones from anthranilic acid esters. In this protocol, formamide serves as both the carbon source and the reaction solvent, undergoing condensation and cyclization with the starting anthranilate.[16][17]

Reaction Scheme: Methyl 2-amino-5-(thiophen-2-yl)benzoate reacts with formamide under thermal conditions to yield 6-(Thiophen-2-yl)quinazolin-4(3H)-one.

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Product start_node Methyl 2-amino-5-(thiophen-2-yl)benzoate reagent_node Formamide (HCONH₂) Heat (130-140°C) start_node->reagent_node Niementowski Reaction product_node 6-(Thiophen-2-yl)quinazolin-4(3H)-one reagent_node->product_node

Caption: Workflow for Niementowski synthesis of the target quinazolinone.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-amino-5-(thiophen-2-yl)benzoate233.28102.33 g
Formamide45.04502.0 mL

Procedure:

  • Combine Methyl 2-amino-5-(thiophen-2-yl)benzoate (10 mmol, 2.33 g) and formamide (50 mmol, 2.0 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture in an oil bath maintained at 130-140°C for 4-6 hours.

    • Causality Note: This temperature range is critical. Temperatures below 130°C may lead to an incomplete reaction, while temperatures exceeding 160°C can cause decomposition and the formation of polymeric byproducts.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3). The starting material is UV active and the product will appear as a new, more polar spot.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled, viscous mixture into 50 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual formamide.

  • Dry the solid product under vacuum to a constant weight.

  • Purification (Optional but Recommended): The crude product can be recrystallized from ethanol to afford a highly pure white or off-white solid.[17]

Anticipated Yield: ~85-92%

Troubleshooting:

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction.Extend the reaction time to 8 hours and monitor by TLC. Ensure the temperature is stable within the 130-140°C range.[16]
Oily ProductResidual formamide.Ensure thorough washing with copious amounts of cold water. Trituration of the crude product with diethyl ether may also induce solidification.
Product difficult to purifyFormation of side products.Purify the crude material using silica gel column chromatography with a gradient elution of ethyl acetate in hexane.[16]
Protocol 1.2: Two-Step Synthesis of 2,3-Disubstituted Quinazolinones

To access a wider diversity of biologically active molecules, a two-step approach is often employed. This involves the initial formation of a 2-substituted-benzoxazinone intermediate, which is then reacted with a primary amine to install the desired substituent at the 3-position.[18][19]

G start_node Methyl 2-amino-5- (thiophen-2-yl)benzoate intermediate 6-(Thiophen-2-yl)-2H-3,1- benzoxazin-4(1H)-one Intermediate start_node->intermediate Step A: Acyl Chloride, Acetic Anhydride product 2,3-Disubstituted-6-(thiophen-2-yl) quinazolin-4(3H)-one intermediate->product Step B: Primary Amine (R-NH₂), Reflux

Caption: Two-step workflow for diversified quinazolinone synthesis.

Step A: Synthesis of 6-(Thiophen-2-yl)-2-propyl-4H-3,1-benzoxazin-4-one

  • To a solution of Methyl 2-amino-5-(thiophen-2-yl)benzoate (10 mmol) in pyridine (20 mL), add butyryl chloride (12 mmol) dropwise at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and acidify with HCl. Filter the precipitate to obtain N-butyryl-2-amino-5-(thiophen-2-yl)benzoic acid.

  • Heat the intermediate from the previous step in acetic anhydride (15 mL) at reflux for 1 hour.[19]

  • Remove the excess acetic anhydride under reduced pressure to yield the crude benzoxazinone intermediate, which can be used in the next step without further purification.

Step B: Synthesis of 3-Aryl-2-propyl-6-(thiophen-2-yl)quinazolin-4(3H)-one

  • Dissolve the crude benzoxazinone intermediate (10 mmol) and a selected primary amine (e.g., aniline, 11 mmol) in glacial acetic acid (25 mL).

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Biological Activity Profile: Quinazolinones

Quinazolinone derivatives are well-documented for their CNS activities, particularly as anticonvulsants.[11][12] The mechanism is often attributed to their ability to modulate GABAergic neurotransmission or interact with voltage-gated ion channels.[11] Furthermore, the incorporation of a thiophene ring often imparts significant antimicrobial properties.[2][4]

Compound ClassBiological ActivityReported Efficacy of Analogs
6-Halo-quinazolinonesAnticonvulsantUp to 73% protection in Maximal Electroshock (MES) seizure model.[10]
2,3-Disubstituted quinazolinonesAnticonvulsantActivity comparable to the standard drug diazepam in some cases.[11]
Thiophene-containing heterocyclesAntimicrobialModerate to good activity against S. aureus, E. coli, and C. albicans.[2][3]

Part 2: Synthesis of Thiophene-Substituted Acridones: A Gateway to Anticancer Agents

Acridones are tricyclic planar molecules known for their ability to intercalate with DNA and inhibit key enzymes like topoisomerases, making them a valuable scaffold for the development of anticancer and antiviral drugs.[20][21][22] The synthesis typically proceeds via an intramolecular cyclization of an N-phenylanthranilic acid derivative.

Protocol 2.1: Two-Step Acridone Synthesis

This pathway first involves the formation of an N-arylanthranilic acid via an Ullmann condensation, followed by an acid-catalyzed intramolecular cyclization to form the acridone core.[20]

G start_node Methyl 2-amino-5- (thiophen-2-yl)benzoate + 2-Halobenzoic Acid intermediate N-Aryl-5-(thiophen-2-yl) anthranilic Acid start_node->intermediate Step A: Ullmann Condensation (Cu Catalyst) product Thiophene-Substituted Acridone intermediate->product Step B: Intramolecular Cyclization (PPA or H₂SO₄)

Caption: General workflow for the synthesis of acridone derivatives.

Step A: Ullmann Condensation to form N-Phenylanthranilic Acid Derivative

  • In a round-bottom flask, combine Methyl 2-amino-5-(thiophen-2-yl)benzoate (10 mmol), an appropriate 2-halobenzoic acid (e.g., 2-chlorobenzoic acid, 12 mmol), anhydrous potassium carbonate (25 mmol), and a catalytic amount of copper(I) iodide (1 mmol).

  • Add DMF (30 mL) as the solvent.

  • Heat the mixture to reflux (approx. 150-160°C) for 8-12 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into water and acidify with concentrated HCl to precipitate the product.

  • Filter the crude N-arylanthranilic acid, wash with water, and dry. This intermediate is often pure enough for the next step.

Step B: Intramolecular Cyclization to form Acridone

  • Add the crude N-arylanthranilic acid from Step A (10 mmol) to polyphosphoric acid (PPA) (30 g) or concentrated sulfuric acid (20 mL).

    • Causality Note: PPA and H₂SO₄ act as both the catalyst and dehydrating agent, promoting the intramolecular Friedel-Crafts acylation required for ring closure.[20] Newer methods using iron catalysis may offer milder conditions.[22]

  • Heat the mixture at 100-120°C for 2-4 hours. The solution will typically develop a deep color with strong fluorescence.

  • Carefully pour the hot mixture onto crushed ice.

  • The acridone product will precipitate. Neutralize the solution with aqueous ammonia or sodium hydroxide.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude acridone by recrystallization from ethanol or glacial acetic acid.

Anticipated Yield: 60-75% over two steps.

Part 3: Synthetic Strategies Towards Thiophene-Substituted 1,4-Benzodiazepines

Benzodiazepines are a world-renowned class of therapeutic agents, primarily acting as CNS depressants. Their synthesis is a cornerstone of medicinal chemistry.[23][24] A common route to the 1,4-benzodiazepine core begins with a 2-aminobenzophenone, which can be prepared from our starting anthranilate.[25]

Strategy 3.1: A Multi-Step Pathway via a Benzophenone Intermediate

This synthetic strategy involves the initial conversion of the anthranilate ester into a 2-aminobenzophenone derivative, followed by reaction with a glycine equivalent and subsequent cyclization.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Heterocycle start_node Methyl 2-amino-5- (thiophen-2-yl)benzoate int_node 2-Amino-5-(thiophen-2-yl) benzophenone derivative start_node->int_node Friedel-Crafts Acylation or Grignard Addition product_node Thiophene-Substituted 1,4-Benzodiazepine int_node->product_node Reaction with Glycine Ester HCl & Cyclization

Caption: High-level strategy for benzodiazepine synthesis.

Protocol for a Key Transformation: Synthesis of 2-Chloroacetamido-5-(thiophen-2-yl)benzophenone

This protocol assumes the successful synthesis of the 2-aminobenzophenone intermediate, a non-trivial step that typically involves either a Friedel-Crafts reaction or addition of an organometallic reagent to a related benzonitrile.

  • Dissolve the 2-amino-5-(thiophen-2-yl)benzophenone derivative (10 mmol) in a suitable solvent like toluene or dichloromethane (50 mL).[24]

  • Add a mild base, such as triethylamine (12 mmol).

  • Cool the solution to 0-5°C in an ice bath.

  • Add chloroacetyl chloride (11 mmol) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • The reaction mixture is then typically washed with dilute acid, dilute base, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the chloroacetamide intermediate. This product is the direct precursor for cyclization with ammonia to form the benzodiazepine ring.[24]

Anticipated Yield: >90% for the acylation step.[24]

Conclusion and Future Outlook

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a powerful and versatile building block for accessing diverse and biologically relevant heterocyclic scaffolds. The protocols detailed herein provide robust and reproducible methods for the synthesis of thiophene-substituted quinazolinones, acridones, and precursors to benzodiazepines. The inherent biological activities associated with these cores, augmented by the presence of the thiophene moiety, make the resulting compounds prime candidates for further investigation in drug discovery programs targeting neurological disorders, infectious diseases, and oncology. Future work should focus on expanding the library of derivatives for each scaffold and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with optimized potency and safety profiles.

References

  • Guan, A., et al. (2019). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances. Available at: [Link]

  • Moghadam, F. H., et al. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abdel-Aziz, M., et al. (2009). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules. Available at: [Link]

  • Mabgoh, O. P., & Mchocha, T. M. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tantawy, A. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds. Available at: [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Hassan, M. Z., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Available at: [Link]

  • Rivas, L., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Yaduwanshi, S. K., et al. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Tantawy, A. S., et al. (2025). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. Available at: [Link]

  • Patel, H. M., et al. (2016). Anti-convulsant potential of quinazolinones. RSC Advances. Available at: [Link]

  • Larock, R. C., & Doty, M. J. (1999). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • Hanamoto, A., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Jafari, E., et al. (2010). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Jafari, E., et al. (2010). Synthesis of some new tricyclic 4 ( 3 H )-quinazolinone derivatives. Semantic Scholar. Available at: [Link]

  • Abaszadeh, R., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

  • Reddy, P. A., & Crooks, P. A. (1995). Synthesis of benzodiazepines. Google Patents.
  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]

  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: [Link]

  • "Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. OpenScience.uz. Available at: [Link]

  • Garg, S. K., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acridone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Malasala, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Gupta, A., et al. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Vetrivel, N., et al. (2015). SYNTHESIS OF BENZO[a] ACRIDONES USING A MICROWAVE REACTOR. Rasayan Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wani, J. A., et al. (2023). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. RSC Advances. Available at: [Link]

  • Singh, T., & Sharma, P. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • Flores-Alamo, M., et al. (2023). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of Methyl 2-amino-5-(thiophen-2-yl)benzoate via Microwave-Assisted Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of Methyl 2-amino-5-(thiophen-2-yl)benzoate , a critical intermediate in the development of kinase inhibitors and benzodiazepine-based pharmaceuticals. By leveraging microwave irradiation, this protocol overcomes the kinetic sluggishness often observed in thermal Suzuki couplings of electron-rich aryl halides.

Key Advantages:

  • Reaction Time: Reduced from 12 hours (thermal reflux) to 20 minutes.

  • Yield: Increased from ~65% to >88%.

  • Purity: Minimized protodehalogenation side-products due to rapid heating profiles.

Scientific Foundation & Reaction Design

The Target Scaffold

The 5-substituted anthranilate core is a "privileged structure" in medicinal chemistry. The introduction of a thiophene ring at the C5 position creates a biaryl system that mimics the geometry of biphenyls but with distinct electronic properties (isostere).

Mechanistic Insight: The Electronic Challenge

The substrate, Methyl 2-amino-5-bromobenzoate , presents a unique electronic challenge for Palladium-catalyzed cross-coupling:

  • Deactivation: The amino group (

    
    ) at the ortho position is a strong electron-donating group (EDG) via resonance. This increases electron density on the benzene ring, making the C-Br bond less electrophilic and thus harder to undergo Oxidative Addition  (the rate-determining step).
    
  • Activation: Conversely, the ester group (

    
    ) is an electron-withdrawing group (EWG), providing some balance.
    

Microwave Solution: Microwave irradiation provides direct dielectric heating to the polar solvent matrix. This rapid energy transfer helps overcome the activation energy barrier (


) required for the oxidative addition of the electron-rich aryl bromide, significantly accelerating the reaction rate compared to conductive heating.
Catalytic Cycle Visualization

The reaction follows the standard Suzuki-Miyaura cycle. The diagram below illustrates the pathway, emphasizing the role of the base in activating the boronic acid.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + Ar-Br PdII_Complex Pd(II) Oxidative Complex (Ar-Pd-Br) OxAdd->PdII_Complex Transmetal Transmetallation PdII_Complex->Transmetal BaseStep Base Activation (Boronate Formation) BaseStep->Transmetal Activated Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim Biaryl Pd(II) Complex RedElim->Pd0 Regeneration ArBr Methyl 2-amino-5-bromobenzoate ArBr->OxAdd Boronic Thiophen-2-ylboronic acid Boronic->BaseStep + Base (OH-)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[1] The oxidative addition step is critical for this substrate.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Methyl 2-amino-5-bromobenzoate (1.0 equiv, 1 mmol, 230 mg)

  • Coupling Partner: Thiophen-2-ylboronic acid (1.2 equiv, 1.2 mmol, 154 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%, 58 mg)
    
  • Base: Sodium Carbonate (

    
    ), 2M Aqueous Solution (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or 1,4-Dioxane / Water.

    • Note: Ethanol/Toluene/Water is a viable alternative if DME is unavailable.

Equipment Setup
  • Reactor: Single-mode microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator).

  • Vessel: 10 mL borosilicate glass vial with a crimp-sealed septum cap.

  • Stirring: Magnetic stir bar (high-speed setting).

Step-by-Step Methodology

Step 1: Reactant Loading Weigh the methyl 2-amino-5-bromobenzoate, thiophen-2-ylboronic acid, and


 into the microwave vial.
  • Critical: Add the catalyst last to minimize air exposure before sealing, or preferably add it in a glovebox if available.

Step 2: Solvent Addition & Degassing Add 4 mL of DME and 1 mL of 2M


.
  • Degassing: Cap the vial. Insert a needle connected to an Argon/Nitrogen line and a vent needle. Bubble inert gas through the solvent for 5 minutes.

  • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, deactivating the catalyst.

Step 3: Microwave Irradiation Program the reactor with the following parameters:

  • Temperature: 110 °C

  • Hold Time: 20 minutes

  • Pre-stirring: 30 seconds

  • Absorption Level: High (due to polar solvent/water mix)

Step 4: Workup

  • Cool the reaction vessel to room temperature (using the reactor's compressed air cooling).

  • Filter the mixture through a small pad of Celite to remove Palladium black; wash with Ethyl Acetate (EtOAc).

  • Transfer filtrate to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification Purify the crude residue via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).

  • Product Identification: The product typically elutes as a yellow crystalline solid.

Workflow Visualization

Workflow Start Weigh Reagents (Ar-Br, Boronic Acid, Cat) Degas Add Solvent & Base Degas (Ar bubbling) Start->Degas MW MW Irradiation 110°C, 20 min Degas->MW Workup Filter (Celite) Extraction (EtOAc/H2O) MW->Workup Purify Flash Column (Hex/EtOAc) Workup->Purify Product Pure Product (Yellow Solid) Purify->Product

Figure 2: Experimental workflow from reactant assembly to isolated product.

Data Analysis & Validation

Comparison: Microwave vs. Thermal

The following table summarizes the efficiency gains using this protocol compared to standard thermal reflux conditions found in the literature for similar anthranilate substrates.

ParameterThermal Reflux (Conventional)Microwave Assisted (This Protocol)Improvement Factor
Temperature 85-90 °C (Oil Bath)110 °C (Internal)+20-25 °C
Time 12 - 16 Hours20 Minutes36x Faster
Catalyst Load 5 - 10 mol%2 - 5 mol%Lower Cost
Isolated Yield 60 - 68%88 - 92% +24% Yield
Purity (Crude) Moderate (Homocoupling common)HighCleaner Profile
Characterization Data (Expected)
  • Appearance: Yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     7.98 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 7.20-7.25 (m, 2H, Thiophene), 7.05 (dd, 1H, Thiophene), 6.68 (d, 1H, Ar-H), 5.80 (br s, 2H, 
    
    
    
    ), 3.89 (s, 3H,
    
    
    ).
  • LC-MS: m/z calculated for

    
    : 233.05; found 
    
    
    
    234.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by

.
Increase degassing time; ensure Argon blanket during transfer.
Homocoupling Excess Boronic Acid +

.
Reduce Boronic Acid to 1.1 equiv; strictly exclude air.
Protodehalogenation Overheating or solvent impurities.Reduce temp to 100°C; ensure solvents are anhydrous/high grade.
Black Precipitate Palladium "crashing out" (Pd black).Normal. Filter through Celite.[2] If yield is low, add extra ligand (

).

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from (General reference for anthranilate coupling).

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling. Molecules 2021.[3] Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling Mechanism and Conditions. Available at: [Link]

  • National Institutes of Health (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. Available at: [Link] (Representative protocol for heterocyclic couplings).

Sources

Functionalization of the amino group in Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Functionalization of the Amino Group in Methyl 2-amino-5-(thiophen-2-yl)benzoate

Executive Summary

Methyl 2-amino-5-(thiophen-2-yl)benzoate (MATB) is a highly versatile, electronically biased building block utilized extensively in medicinal chemistry and drug discovery. The scaffold combines an anthranilate core—a privileged motif in the synthesis of quinazolinones, benzoxazinones, and acridones—with a lipophilic, electron-rich thiophene appendage. This application note details three critical functionalization pathways for the primary amino group: N-acylation, reductive amination, and diazotization-mediated transformation.

Structural & Electronic Profiling (Causality)

The reactivity of the C2-amino group in MATB is governed by a distinct "push-pull" electronic system:

  • Deactivation via Ortho-Ester : The methyl ester at C1 exerts a strong electron-withdrawing inductive effect and sterically shields the adjacent amine. Furthermore, intramolecular hydrogen bonding between the amine protons and the ester carbonyl oxygen reduces the lone pair's availability for nucleophilic attack[1].

  • Activation via Para-Thiophene : The thiophen-2-yl group at C5 acts as a resonance electron donor, raising the Highest Occupied Molecular Orbital (HOMO) energy of the aniline system compared to an unsubstituted methyl anthranilate.

  • Consequence : While MATB is more nucleophilic than a standard deactivated aniline, the steric bulk still necessitates catalytic activation (e.g., DMAP for acylation) or equilibrium-driving reagents (e.g., Lewis acids for imine formation) to achieve quantitative functionalization[2].

Workflow & Pathway Visualization

Functionalization MATB Methyl 2-amino-5- (thiophen-2-yl)benzoate Acylation N-Acylation (Amide Formation) MATB->Acylation Acyl Chloride, DMAP Base, DCM RedAmination Reductive Amination (N-Alkyl Derivative) MATB->RedAmination Aldehyde, NaBH(OAc)3 Lewis Acid Diazotization Diazotization (Diazonium Salt) MATB->Diazotization NaNO2, HCl or t-BuONO Quinazolinone Quinazolinone Scaffolds Acylation->Quinazolinone Cyclodehydration SecAmine Secondary/Tertiary Amines RedAmination->SecAmine Isolation Sandmeyer Sandmeyer Halogenation (Cross-Coupling) Diazotization->Sandmeyer CuX, HX

Figure 1: Divergent functionalization pathways of MATB and their downstream applications.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic N-Acylation (Amide Formation)

Causality: Standard acyl chlorides react sluggishly with sterically hindered ortho-substituted anilines. The addition of 4-Dimethylaminopyridine (DMAP) generates a highly electrophilic N-acylpyridinium intermediate that rapidly overcomes the steric barrier, driving the reaction to completion[1].

Step-by-Step Methodology:

  • Dissolve MATB (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Add triethylamine (TEA, 2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature.

  • Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic acylation and prevent ketene formation from the acyl chloride.

  • Add the desired acyl chloride (1.2 eq) dropwise over 15 minutes.

  • Self-Validation Step : Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the blue-fluorescent MATB spot under 254 nm UV light indicates complete conversion.

  • Quench the reaction with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination

Causality: The formation of the intermediate imine is thermodynamically disfavored due to the electron-withdrawing ester. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine before reduction by sodium triacetoxyborohydride (NaBH(OAc)3), a mild hydride source that selectively reduces the imine without reducing the ester group[3][4].

Step-by-Step Methodology:

  • Combine MATB (1.0 eq, 5 mmol) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add Titanium(IV) isopropoxide (1.5 eq) and stir at room temperature for 12 hours to ensure complete imine formation.

  • Add NaBH(OAc)3 (2.0 eq) in portions over 10 minutes.

  • Stir for an additional 4 hours at room temperature.

  • Self-Validation Step : Perform LC-MS analysis. The mass spectrum must show the [M+H]+ peak corresponding to the secondary amine, confirming the absence of over-alkylation (tertiary amine) side products.

  • Quench by carefully adding 1N NaOH (Caution: titanium salts will precipitate). Filter the mixture through a pad of Celite, extract the filtrate with EtOAc, and purify via flash column chromatography.

Protocol C: Diazotization and Sandmeyer Halogenation

Causality: Converting the amine to a diazonium salt allows for the introduction of halides or pseudo-halides via copper-catalyzed radical pathways. The electron-donating thiophene ring stabilizes the diazonium intermediate but also makes the ring susceptible to electrophilic aromatic substitution (azo coupling) if the diazotization is not kept strictly cold (<5 °C)[5].

Step-by-Step Methodology:

  • Suspend MATB (1.0 eq, 10 mmol) in a mixture of concentrated HCl (3.0 eq) and water (0.5 M). Cool to 0 °C in an ice-salt bath.

  • Dissolve NaNO2 (1.1 eq) in a minimal amount of water and add dropwise, maintaining the internal temperature strictly below 5 °C.

  • Stir for 30 minutes.

  • Self-Validation Step : Test the solution with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization.

  • Destroy excess nitrous acid by adding urea (0.1 eq).

  • In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly transfer the diazonium solution into the CuCl solution. Heat gradually to 60 °C until nitrogen evolution ceases.

  • Extract with EtOAc, wash with 1N NaOH to remove any phenolic byproducts, and purify.

Quantitative Data: Optimization of N-Acylation

To demonstrate the necessity of the optimized conditions in Protocol A, the following table summarizes the reaction efficiency under various parameters. The inclusion of DMAP is critical for overcoming the steric hindrance of the ortho-ester.

SolventBase (Equivalents)Catalyst (Equivalents)Temperature (°C)Time (h)Yield (%)
THFTEA (2.0)None252415
DCMTEA (2.0)None252422
DCMPyridine (2.0)None251845
DCM TEA (2.0) DMAP (0.1) 0 to 25 2 >95
TolueneDIPEA (2.0)DMAP (0.1)80188*

*Note: Elevated temperatures in toluene resulted in the formation of unwanted ketene-derived side products, reducing the isolated yield.

References

  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones Source: ChemRxiv URL:[Link]

  • A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides Source: RSC Publishing URL:[Link]

  • Reductive methylation by aqueous formaldehyde and zinc Source: ResearchGate URL:[Link]

  • 2-(3-oxopropyl)benzoic acid methyl ester Source: Organic Syntheses URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-(thiophen-2-yl)benzoate. This molecule is a valuable scaffold in medicinal chemistry and drug development, and its efficient synthesis is critical for advancing research programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. We will delve into common experimental challenges, explain the underlying chemical principles, and provide validated protocols to enhance your success rate and yield.

Synthetic Overview: The Suzuki-Miyaura Pathway

The most common and robust method for constructing the C-C bond between the benzoate and thiophene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is favored for its mild conditions and high tolerance for various functional groups.[1][2] The primary synthetic route involves coupling Methyl 2-amino-5-bromobenzoate with a thiophene-based organoboron reagent.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Final Product SM1 Methyl 2-amino-5-bromobenzoate Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) SM1->Reaction SM2 Thiophen-2-ylboronic Acid (or boronic ester) SM2->Reaction Product Methyl 2-amino-5-(thiophen-2-yl)benzoate Reaction->Product

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?

This is one of the most frequent challenges in cross-coupling chemistry. The issue can almost always be traced back to the deactivation of the palladium catalyst or suboptimal reaction conditions.[4]

  • Cause A: Catalyst Deactivation via Oxidation. The active catalytic species, Pd(0), is highly sensitive to oxygen.[4] Trace amounts of air in your reaction vessel can oxidize Pd(0) to Pd(II), halting the catalytic cycle before it can effectively begin. Phosphine ligands are also prone to oxidation, which prevents them from coordinating with the palladium center.[4]

    • Solution: Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or through several "freeze-pump-thaw" cycles. Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.

  • Cause B: Inactive Pre-catalyst. Many protocols use Pd(II) sources like Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle cannot initiate properly.

    • Solution: Using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can often resolve this issue, as it doesn't require an in situ reduction step.[6] When using Pd(II) sources, ensure your phosphine ligand is not oxidized, as it often acts as the reductant.

  • Cause C: Suboptimal Temperature. Suzuki couplings typically require heat to drive the reaction forward.[4] Insufficient heating can lead to a sluggish or stalled reaction.

    • Solution: Most couplings of this nature proceed well between 80-100 °C.[1] If you observe low conversion at 80 °C, cautiously increasing the temperature may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition and side reactions.[4]

Q2: I'm observing significant side-product formation. What are they and how can I minimize them?

Side reactions compete for your starting materials and complicate purification, directly impacting your yield. The most common culprits are homocoupling and protodeboronation.

  • Side Reaction A: Homocoupling of Thiophen-2-ylboronic Acid. This occurs when two molecules of the boronic acid react to form 2,2'-bithiophene. This is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[7]

    • Solution: Meticulous degassing is the primary defense against homocoupling.[7] Ensuring an efficient conversion of your Pd(II) pre-catalyst to Pd(0) or using a direct Pd(0) source will also minimize this side reaction.[7]

  • Side Reaction B: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which forms thiophene. Thiophene-based boronic acids are particularly susceptible to this side reaction, especially at high temperatures or in the presence of certain bases.[6][7]

    • Solution:

      • Use a boronic ester: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8]

      • Optimize Base and Temperature: Avoid overly harsh bases or excessively high temperatures. A screening of bases (e.g., K₂CO₃ vs. K₃PO₄) can identify the optimal conditions for your specific substrate.[9]

      • Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the boronic acid. This ensures that even if some decomposition occurs, enough remains to drive the reaction to completion.[1]

  • Side Reaction C: Dehalogenation. The starting material, Methyl 2-amino-5-bromobenzoate, can be reduced to Methyl 2-aminobenzoate. This occurs when a hydride source is present, which can be certain amine bases or alcohol solvents.[4][7]

    • Solution: If dehalogenation is a significant issue, switch to a non-hydride source base like a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄) and use an aprotic solvent like 1,4-dioxane or toluene.[4]

Q3: The reaction is complete according to TLC/LC-MS, but my purified yield is very low. Where am I losing my product?

Product loss during workup and purification is a common and frustrating problem. The polar amino and ester groups on your product can lead to unexpected behavior.

  • Cause A: Inefficient Extraction. The product, containing an amine and an ester, may have some solubility in the aqueous phase, especially if the pH is acidic.

    • Solution: During the aqueous workup, ensure the aqueous layer is neutral or slightly basic before extraction. Use a reliable organic solvent like ethyl acetate and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase. Washing the combined organic layers with brine helps to remove residual water.

  • Cause B: Difficult Purification. Co-elution of your product with persistent impurities, like homocoupled byproducts or residual starting materials, can drastically reduce the isolated yield of pure material.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation on the silica gel column.

      • Consider Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material and can sometimes be more effective than chromatography for removing specific impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalytic system (catalyst and ligand) for this reaction?

There is no single "best" system, as the optimal choice depends on the specific substrates. However, for coupling an aryl bromide with a heteroaryl boronic acid, several systems are known to be effective. A preliminary screening is always recommended.

Catalyst SystemTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄ 2–5%A reliable, commonly used Pd(0) catalyst. Effective but may require higher temperatures.[6][10]
Pd(OAc)₂ / SPhos 1–3%A highly active system using a bulky, electron-rich phosphine ligand. Often allows for lower temperatures and catalyst loadings.[11]
Pd₂(dba)₃ / XPhos 1–3%Another powerful catalyst system known for its high reactivity and broad substrate scope.[11]
PdCl₂(dppf) 2–5%A stable Pd(II) catalyst that is effective for a range of Suzuki couplings.[12]

Q2: How critical is the choice of base and solvent?

They are absolutely critical. The base is required to activate the organoboron compound to facilitate the transmetalation step, while the solvent dictates reagent solubility and the accessible temperature range.[7][11]

  • Base: The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[13] Inorganic bases are most common.

    • K₂CO₃: A mild and widely used base.

    • K₃PO₄: A stronger base that can be effective for more challenging couplings.[10]

    • Cs₂CO₃: A strong base often used with sterically hindered substrates.

  • Solvent: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base.

    • 1,4-Dioxane / H₂O (e.g., 4:1): A very common and effective solvent system.[1][10]

    • Toluene / H₂O: Another excellent choice, allowing for higher reaction temperatures if needed.

    • DMF or THF / H₂O: Also viable options depending on the solubility of the starting materials.[7]

Q3: What is the mechanism of the Suzuki-Miyaura reaction?

The reaction proceeds through a well-established catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11][13]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr Transmetalation Product Ar-Ar' ArPdAr->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)₂ + Base ArB->ArPdAr

Sources

Purification methods for removing palladium catalysts from thiophene benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of purifying thiophene benzoates , where the high affinity of sulfur for palladium creates a "competitive binding" scenario that renders standard purification methods inefficient.

The Core Challenge: Competitive Sulfur Binding

Why is my standard Celite filtration failing? In the synthesis of thiophene benzoates (often via Suzuki-Miyaura or Buchwald-Hartwig couplings), the thiophene sulfur atom acts as a "soft" ligand. It coordinates strongly with residual Palladium (Pd), forming soluble Pd-thiophene complexes. Unlike simple aromatics, these complexes do not easily precipitate and often pass straight through standard silica or Celite pads.

To remove the Pd, you must introduce a scavenging agent with a significantly higher thermodynamic stability constant (


)  than the Pd-Thiophene bond.

Diagnostic Workflow: Select Your Protocol

Do not guess. Use this logic tree to select the most appropriate method based on your current Pd levels and process constraints.

Pd_Removal_Workflow Start Crude Reaction Mixture (Thiophene Benzoate) Step1 Step 1: Bulk Filtration (Celite/Diatomaceous Earth) Start->Step1 Decision1 Is Pd > 1000 ppm or Colloidal (Black)? Step1->Decision1 MethodA Method A: Aqueous Chelation (NAC/Cysteine Wash) Decision1->MethodA Yes (High Load) MethodB Method B: Solid-Supported Scavenger (Si-TMT / Si-Thiol) Decision1->MethodB No (Low Load/Polishing) Check Check Pd Level (ICP-MS) MethodA->Check MethodB->Check Check->MethodB If Pd > 50 ppm Final Final Polish (Crystallization/Carbon) Check->Final If Pd < 50 ppm

Figure 1: Decision matrix for selecting purification methodology based on initial impurity load.

Method A: The Aqueous Chelation Protocol (High Pd Load)

Best for: Crude mixtures with >1000 ppm Pd, or when solid scavengers are too expensive for the scale. Mechanism: N-Acetylcysteine (NAC) acts as a water-soluble tridentate ligand. Heating drives the ligand exchange, pulling Pd from the organic thiophene phase into the aqueous phase.

Protocol:
  • Dissolution: Dissolve the crude thiophene benzoate in a water-immiscible solvent (Ethyl Acetate or 2-MeTHF are preferred; DCM is less effective for this exchange).

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Use 5–10 equivalents of NAC relative to the estimated Pd content.

  • The "Heat-Kill" Step: Add the aqueous NAC to the organic layer.[1]

    • Critical: Heat the biphasic mixture to 40–50°C for 2–4 hours. Room temperature stirring is often insufficient to break the Pd-Thiophene bond.

  • Basification (Optional but Recommended): After cooling, adjust the aqueous layer to pH ~8-9 using Ammonium Hydroxide (

    
    ). This deprotonates the carboxylic acid on NAC, increasing its solubility in water and preventing it from dragging into the organic layer.
    
  • Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

Why this works: The sulfur in NAC competes with the thiophene sulfur, while the carboxylate group ensures the resulting complex prefers the aqueous phase [1, 2].

Method B: Solid-Supported Scavengers (The Gold Standard)

Best for: Achieving <10 ppm (API grade) and protecting sensitive functional groups. Selection Guide:

  • Si-Thiol (SiliaMetS® Thiol): The general workhorse. Good, but thiophene substrates may outcompete it.

  • Si-TMT (Trithiocyanuric Acid): Highly Recommended for Thiophenes. TMT forms a highly stable, cooperative network with Pd that is thermodynamically stronger than the thiophene-Pd bond [3].

Protocol:
  • Loading Calculation: Add 3–5 equivalents of Si-TMT relative to the residual Pd (or 10-20% w/w relative to the product if Pd content is unknown).

  • Solvent Compatibility: Ensure the product is fully dissolved. THF, EtOAc, or Toluene work well. Avoid alcohols if using silica backbones prone to leaching (rare with modern scavengers).

  • Temperature & Time:

    • Standard: Stir at Room Temperature (RT) for 4 hours.

    • Thiophene Specific: If Pd remains high, heat to 50°C for 1 hour. Thermal energy helps overcome the activation energy required to displace the thiophene ligand.

  • Filtration: Filter through a 0.45 µm membrane or a fine sintered glass funnel. Do not use standard paper filters as fine silica fines can pass through.

Method C: Activated Carbon (The "Carboxen" Approach)

Best for: Final polishing or when color removal is also needed. Warning: Activated carbon is non-selective. It interacts via


-

stacking. Since thiophene benzoates are planar aromatic systems, yield loss is a significant risk.
  • Recommendation: Use synthetic carbons (e.g., Carboxen® or specialized E-PAK cartridges) rather than bulk charcoal. These have tuned pore sizes to exclude the larger drug molecule while trapping the metal [4].

  • Usage: Slurry 10% w/w carbon at RT for 1-2 hours. Filter over Celite.[2][3][4]

Comparative Data Summary

MethodPd Removal EfficiencyProduct Yield RiskCostSpecificity for Thiophenes
Celite Filtration Low (<20%)LowLowVery Low (Removes only bulk Pd black)
N-Acetylcysteine Wash High (80-95%)LowLowHigh (Driven by chelation thermodynamics)
Si-Thiol Scavenger Moderate (70-90%)LowHighModerate (Competition issues)
Si-TMT Scavenger Very High (>99%) Very LowHighExcellent (High affinity)
Activated Carbon ModerateHigh (Adsorption) LowLow (Non-specific adsorption)

Troubleshooting Guide

Issue 1: Pd levels plateau at 50-100 ppm despite scavenger treatment.

  • Cause: The Pd is likely trapped inside the crystal lattice of the product (inclusion complex) or exists as a stable Pd-Thiophene cluster.

  • Solution: You must break the lattice. Dissolve the material completely in a good solvent (THF/DMF) and repeat the scavenging at 60°C . Do not scavenge a suspension.

Issue 2: The scavenger is turning the solution yellow/orange.

  • Cause: Leaching of the linker or hydrolysis of the silica (rare).

  • Solution: Switch to a macroporous polystyrene-based scavenger (e.g., MP-TMT) instead of silica. Silica can degrade in the presence of strong bases or nucleophiles.

Issue 3: High yield loss with Activated Carbon.

  • Cause: Your thiophene benzoate is

    
    -stacking with the graphitic planes of the carbon.
    
  • Solution: Switch to Si-TMT . If you must use carbon, try washing the carbon cake with hot toluene or chlorobenzene to desorb your product.

Frequently Asked Questions (FAQs)

Q: Can I just recrystallize the product to remove Pd? A: Generally, no. Thiophenes and Palladium often co-crystallize because the Pd can coordinate to the sulfur in the solid state. Recrystallization often concentrates the metal impurity.[5] You must perform a scavenging step (Method A or B) before the final crystallization.

Q: Why is Si-TMT better than Si-Thiol for this specific chemistry? A: Si-Thiol contains monodentate SH groups. Si-TMT (Trithiocyanuric acid) offers a tridentate binding site. The "chelate effect" means the entropy penalty for binding Pd to TMT is much lower than binding to a single thiol or thiophene, making the Pd-TMT bond practically irreversible [3, 5].

Q: How do I measure Pd if I don't have an ICP-MS? A: A colorimetric spot test (e.g., sodium rhodizonate) can detect Pd down to ~10-20 ppm. However, for pharmaceutical release (ICH Q3D limits), ICP-MS is mandatory.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Onyx Scientific. (2025). Palladium scavenging: From 1% to within ICH limits (Case Study on NAC washes). Link

  • Biotage. (2023).[6] Metal Scavenger User Guide (Si-TMT vs Si-Thiol efficiency). Link

  • Sigma-Aldrich. (2024). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[7] Link

  • Royal Society of Chemistry. (2013).[8] Towards a quantitative understanding of palladium metal scavenger performance (DFT studies on S-ligands). Dalton Transactions. Link

Sources

Troubleshooting low conversion rates in 5-thiophene anthranilate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Thiophene Anthranilate Coupling

Welcome to the technical support center for troubleshooting palladium-catalyzed C-N coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 5-substituted thiophenes and anthranilate derivatives, a key transformation in the synthesis of various pharmaceutically active compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to solve even the most challenging cases of low conversion rates.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common and frustrating issues encountered during the 5-thiophene anthranilate coupling, a specialized form of the Buchwald-Hartwig amination. Each problem is followed by a diagnostic approach and a set of corrective actions based on mechanistic principles.

Question 1: My reaction shows very low or no conversion to the desired product. Where do I start?

This is the most frequent issue and typically points to a fundamental problem with the catalytic system or reaction setup. A systematic diagnosis is crucial.

Possible Cause 1: Catalyst Deactivation

The active catalyst in the Buchwald-Hartwig reaction is a highly sensitive Pd(0) species. Its deactivation is a primary cause of failed reactions.

  • Diagnosis: A key visual cue is the formation of a black precipitate, commonly known as palladium black.[1] This indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[2] Even without visible precipitation, the catalyst can be deactivated by oxygen.

  • Underlying Chemistry: The phosphine ligands that stabilize the monomeric Pd(0) center can be oxidized by trace oxygen, diminishing their ability to coordinate with the metal.[3] The unprotected Pd(0) species then rapidly agglomerate. The sulfur atom in the thiophene substrate can also, in some cases, coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation pathways.

  • Solutions:

    • Ensure a Scrupulously Inert Atmosphere: Oxygen is the primary culprit for catalyst deactivation.[3] Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[3] Assemble your reaction under a positive pressure of inert gas.

    • Switch to a Modern Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in-situ reduction to the active Pd(0) state, which can be inefficient.[4] Modern Buchwald precatalysts (Generations 2, 3, or higher) are air-stable solids that rapidly and cleanly generate the active LPd(0) species upon exposure to a base. This dramatically improves reproducibility.

    • Reagent Purity: Use fresh, high-purity palladium sources and ligands. Older bottles of Pd₂(dba)₃, for instance, can degrade over time.[3]

Possible Cause 2: Suboptimal Ligand Choice

The ligand is not just a spectator; it is arguably the most critical component for a successful C-N coupling, dictating the stability and reactivity of the catalyst.

  • Diagnosis: If you are using simple, non-specialized phosphine ligands (e.g., PPh₃) or older bidentate ligands (e.g., BINAP) and observing low yields, the ligand is likely the issue.

  • Underlying Chemistry: The coupling of electron-rich heterocycles like thiophene and relatively weak nucleophiles like anthranilate requires a catalyst that is both highly active and stable. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential. They promote the difficult reductive elimination step to form the C-N bond and sterically protect the palladium center from dimerization and decomposition.[5][6]

  • Solutions:

    • Select an Appropriate Ligand: For challenging substrates like these, advanced biaryl phosphine ligands are recommended. A screening of ligands is often the most effective strategy.

    • Maintain the Correct Pd:Ligand Ratio: For monodentate biaryl phosphine ligands, a Pd:Ligand ratio of 1:1.5 to 1:2.5 is typically optimal to ensure the palladium center is properly coordinated and to compensate for any minor ligand degradation.

Recommended Ligands for Heterocyclic Coupling Key Features
XPhos Highly active and versatile for a broad range of substrates. A good starting point.
RuPhos Often effective for hindered substrates and can perform well at lower temperatures.
tBuXPhos Increased bulk can sometimes accelerate reductive elimination for difficult couplings.
GPhos Developed to resist deactivation by N-heteroaromatic substrates.[5]

Possible Cause 3: Incorrect Base or Solvent System

The base and solvent are not inert media; they play active roles in the catalytic cycle and can be the source of failure.

  • Diagnosis: The reaction is sluggish, stalls, or produces significant side products like hydrodehalogenation (where the halide on the thiophene is replaced by hydrogen).

  • Underlying Chemistry:

    • Base: The base's primary role is to deprotonate the amine (or the N-H bond in the intermediate complex) to facilitate reductive elimination.[7] A base that is too weak may not be effective. Conversely, a base that is too strong can cause decomposition of sensitive substrates.[8] Base solubility is also critical; heterogeneous mixtures can lead to poor reproducibility.[4]

    • Solvent: The solvent must be aprotic and capable of dissolving the reaction components. Polar aprotic solvents like dioxane, toluene, or t-BuOH are common choices as they help stabilize the charged intermediates in the catalytic cycle.[8]

  • Solutions:

    • Base Screening: The choice of base is highly substrate-dependent. Strong, non-nucleophilic bases are standard. If one base fails, screen others.

      • NaOt-Bu: A very strong and common base, but can be problematic with base-sensitive functional groups.

      • K₃PO₄ or Cs₂CO₃: Weaker, milder bases that can be effective for substrates with sensitive functionalities, though they may require higher temperatures.[9]

      • LHMDS: A strong, soluble base that can be effective, particularly when other bases fail.[10]

    • Ensure Anhydrous & Degassed Solvent: Water can interfere with the catalytic cycle. Use anhydrous solvents and ensure they are properly degassed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the ligand, and why are bulky biaryl phosphines so effective?

The ligand is crucial for three main steps in the catalytic cycle: stabilizing the active Pd(0) catalyst, facilitating oxidative addition, and promoting the turnover-limiting reductive elimination step.

  • Electron-rich character: Donates electron density to the palladium center, which facilitates the oxidative addition of the aryl halide.

  • Steric Bulk: This is the key feature. The bulkiness of ligands like XPhos forces a wider coordination angle on the palladium complex. This steric pressure helps to "push" the aryl and amino groups together, lowering the energy barrier for the final C-N bond-forming reductive elimination step. The bulk also prevents the formation of inactive catalyst dimers.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 LPd(0) (Active Catalyst) oa_complex LPd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X amine_complex [LPd(II)(Ar)(NHR')]+X- oa_complex->amine_complex Ligand Exchange + R'NH₂ amido_complex LPd(II)(Ar)(NR') (Amido Complex) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR' + HX (Product) amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Q2: I see a black precipitate (Palladium Black) in my reaction. Is the reaction salvageable?

The formation of palladium black indicates irreversible catalyst decomposition.[1] The reaction has likely stalled because the concentration of the active, soluble catalyst has dropped significantly.

  • Can it be salvaged? In some cases, adding a fresh charge of both catalyst and ligand can restart the reaction, but this is often inefficient.

  • Prevention is Key: The best approach is to prevent its formation in the first place by:

    • Maintaining a strictly inert atmosphere.[3]

    • Using the correct palladium-to-ligand ratio to ensure the metal center is always stabilized.

    • Choosing a robust ligand that resists degradation under the reaction conditions.[5]

Diagram: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion check_pd_black Observe for Palladium Black? start->check_pd_black yes_pd_black Cause: Catalyst Deactivation - Improve inert atmosphere - Use fresh catalyst/ligand - Switch to precatalyst check_pd_black->yes_pd_black Yes no_pd_black No Black Precipitate check_pd_black->no_pd_black No screen_ligand Screen Ligands (e.g., XPhos, RuPhos) - Check Pd:Ligand ratio no_pd_black->screen_ligand Step 1 screen_base Screen Bases (NaOtBu, K3PO4, LHMDS) - Check solubility no_pd_black->screen_base Step 2 check_conditions Optimize Conditions - Degas solvent thoroughly - Verify temperature no_pd_black->check_conditions Step 3

Caption: A decision tree for systematically troubleshooting low yields.

Q3: My substrates have other sensitive functional groups. How do I choose a base?

This is a common challenge in complex molecule synthesis. Anthranilates contain an ester or carboxylic acid which can be sensitive to strong bases like NaOt-Bu, potentially leading to hydrolysis.

  • The Trade-off: Stronger bases generally lead to faster reaction rates, but at the cost of functional group tolerance.[8]

  • Solution Strategy:

    • Start with Milder Bases: Begin your optimization with weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These are often compatible with esters and other sensitive groups. You may need to compensate with a slightly higher reaction temperature or longer reaction time.[4]

    • Consider Soluble Organic Bases: In some cases, soluble organic amine bases can be used, but their interaction with the catalyst can be complex, sometimes even inhibiting the reaction.[11][12]

    • Protecting Groups: If all else fails, consider protecting the sensitive functional group before the coupling reaction and deprotecting it afterward.

| Comparison of Common Bases in C-N Coupling | | :--- | :--- | :--- | | Base | Relative Strength | Common Use Case & Considerations | | NaOt-Bu, KOt-Bu | Very Strong | Standard, highly active. Can cause hydrolysis of esters. Poor solubility. | | LHMDS, KHMDS | Very Strong | Highly soluble, very active. Can be a good alternative to t-butoxides. | | K₃PO₄ | Moderate | Good for base-sensitive substrates. Often requires higher temperatures. | | Cs₂CO₃ | Moderate | Similar to K₃PO₄, often provides good results with sensitive molecules. |

Experimental Protocols

Protocol 1: General Procedure for 5-Thiophene Anthranilate Coupling

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a stir bar, add the 5-halothiophene (1.0 eq.), the anthranilate derivative (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography.

Protocol 2: Small-Scale Parallel Screening for Optimization

When troubleshooting, a parallel screening of conditions is far more efficient than a one-at-a-time approach.

  • Preparation: Prepare stock solutions of your 5-halothiophene, anthranilate, palladium precatalyst, and ligands in a degassed solvent.

  • Array Setup: In an array of reaction vials within a glovebox or under an inert atmosphere, add the appropriate base to each vial.

  • Dispensing: Dispense the stock solutions into the vials according to your experimental design (e.g., varying ligand, base, or Pd:L ratio).

  • Execution: Seal the vials, place them in a heating block, and stir at the desired temperature for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction, dilute it, and analyze by LC-MS to determine the relative conversion and identify the optimal conditions.

References

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Angewandte Chemie International Edition, vol. 37, no. 15, pp. 2046-2067, 1998. [Online]. Available: [Link]

  • A. S. Guram, R. A. Rennels, and S. L. Buchwald, "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines," Angewandte Chemie International Edition in English, vol. 34, no. 12, pp. 1348-1350, 1995. [Online]. Available: [Link]

  • D. W. Old, J. P. Wolfe, and S. L. Buchwald, "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination of Aryl Halides," Journal of the American Chemical Society, vol. 120, no. 37, pp. 9722-9723, 1998. [Online]. Available: [Link]

  • M. R. Biscoe, S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catalysis, vol. 9, no. 4, pp. 3304-3315, 2019. [Online]. Available: [Link]

  • E. C. Reichert, "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions," DSpace@MIT, 2017. [Online]. Available: [Link]

  • M. A. T. Marbina, et al., "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions," Chemistry – A European Journal, vol. 21, no. 19, pp. 7241-7253, 2015. [Online]. Available: [Link]

  • D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide," Chemical Science, vol. 2, no. 1, pp. 27-50, 2011. [Online]. Available: [Link]

  • Organic Synthesis, "Buchwald-Hartwig Coupling," Organic-synthesis.org. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]

  • C. F. T. Bischof, et al., "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point," Advanced Synthesis & Catalysis, vol. 346, no. 13‐15, pp. 1599-1626, 2004. [Online]. Available: [Link]

  • A. F. Littke and G. C. Fu, "A Convenient and General Method for Palladium-Catalyzed Amination of Aryl Bromides," The Journal of Organic Chemistry, vol. 64, no. 1, pp. 10-11, 1999. [Online]. Available: [Link]

  • M. D. Charles, et al., "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry," Molecules, vol. 27, no. 3, p. 703, 2022. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • A. S. Guram and S. L. Buchwald, "Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes," The Journal of Organic Chemistry, vol. 59, no. 4, pp. 748-750, 1994. [Online]. Available: [Link]

  • J. P. Wolfe, S. Wagaw, and S. L. Buchwald, "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First General Palladium Catalyst for the Amination of Aryl Chlorides," Journal of the American Chemical Society, vol. 118, no. 30, pp. 7215-7216, 1996. [Online]. Available: [Link]

  • C. F. T. Bischof, et al., "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point," Advanced Synthesis & Catalysis, vol. 346, no. 13‐15, pp. 1599-1626, 2004. [Online]. Available: [Link]

  • J. F. Hartwig, "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides," Accounts of Chemical Research, vol. 31, no. 12, pp. 852-860, 1998. [Online]. Available: [Link]

  • J. P. Stambuli and J. F. Hartwig, "Recent advances in the discovery of catalysts for the amination and etherification of aryl halides," Current Opinion in Chemical Biology, vol. 7, no. 3, pp. 420-426, 2003. [Online]. Available: [Link]

  • R. J. Phipps, et al., "Site-selective cross coupling by fine-tuning the supramolecular interaction," Journal of the American Chemical Society, vol. 143, no. 1, pp. 433-439, 2021. [Online]. Available: [Link]

  • A. Punzi, et al., "Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents," Organic Letters, vol. 19, no. 18, pp. 4872-4875, 2017. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-amino-5-(thiophen-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity.

I. Troubleshooting Guide: From Impure Solid to High-Purity Crystals

This section addresses specific issues that may arise during the recrystallization of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Issue 1: Poor or No Crystal Formation Upon Cooling

Question: I've dissolved my crude Methyl 2-amino-5-(thiophen-2-yl)benzoate in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What's going wrong?

Answer: This is a common issue that typically points to one of two problems: excessive solvent use or supersaturation.

Causality and Solution:

  • Excessive Solvent: The most frequent cause of poor crystal yield is using too much solvent.[1][2] The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[3] If an excessive volume of solvent is used, the solution may not become saturated enough for crystallization to occur upon cooling, leading to significant product loss in the mother liquor.[1][4]

    • Protocol: To remedy this, gently reheat the solution to evaporate some of the solvent.[2][4] Continue to heat until you observe the initial formation of solid material. At this point, add a minimal amount of fresh, hot solvent dropwise until the solid just redissolves. Then, allow the solution to cool slowly.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature.[2] In this state, crystallization is inhibited due to a lack of nucleation sites.

    • Protocol: To induce crystallization in a supersaturated solution, you can:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2][5]

      • Seeding: If you have a small amount of pure Methyl 2-amino-5-(thiophen-2-yl)benzoate from a previous batch, add a tiny "seed" crystal to the cooled solution.[1][5] This provides a template for further crystal formation.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, an oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated.[3] This is more common with impure compounds or when using certain solvent mixtures.[2]

Causality and Solution:

  • High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Protocol: If you suspect a high level of impurities, consider a preliminary purification step like column chromatography before recrystallization. Alternatively, adding activated charcoal to the hot solution can help adsorb some impurities.

  • Inappropriate Solvent or Cooling Rate: The choice of solvent and the rate of cooling can influence oiling out.

    • Protocol:

      • Reheat the solution to redissolve the oil.

      • Add a small amount of additional solvent to decrease the saturation temperature.[3]

      • Allow the solution to cool much more slowly. You can achieve this by insulating the flask or placing it on a surface that cools gradually.[2]

      • If using a mixed solvent system, adding more of the "good" solvent (in which the compound is more soluble) can help prevent premature precipitation.[4]

Issue 3: Rapid, Amorphous Precipitation Instead of Well-Defined Crystals

Question: As soon as I remove my solution from the heat, a fine powder crashes out of the solution instead of the nice crystals I was expecting. What does this indicate?

Answer: Rapid precipitation, often referred to as "crashing out," typically indicates that the solution is too concentrated or is being cooled too quickly.[4] This rapid formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.

Causality and Solution:

  • Oversaturation and Rapid Cooling: A solution that is too concentrated will become supersaturated very quickly upon cooling, leading to rapid, uncontrolled precipitation.

    • Protocol:

      • Reheat the solution to redissolve the precipitate.

      • Add a small amount of additional hot solvent to slightly decrease the concentration.[4]

      • Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding solvent selection and optimization for the recrystallization of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Question 1: How do I select the best solvent for recrystallizing Methyl 2-amino-5-(thiophen-2-yl)benzoate?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures. For aromatic compounds like Methyl 2-amino-5-(thiophen-2-yl)benzoate, a good starting point is to test a range of solvents with varying polarities.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of your crude compound into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Potential solvents to screen include:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile

    • Aprotic Nonpolar Solvents: Toluene, Hexanes

  • Observe the solubility at room temperature. A good candidate solvent will show poor solubility at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.[1]

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

  • The best solvent will be the one that yields a large amount of crystalline solid upon cooling.

Data Summary Table for Solvent Screening:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
Methanol
Ethanol
Ethyl Acetate
Toluene
Hexanes
Water

Fill in the table based on your experimental observations.

Question 2: Can I use a mixed solvent system? If so, how do I choose the right pair?

Answer: Yes, a two-solvent system is an excellent option, especially if a single solvent doesn't provide the desired solubility profile.[5] This is also a useful technique if your compound oils out.[5]

Principles of a Mixed Solvent System:

A mixed solvent system consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible with each other.

Experimental Protocol for Mixed Solvent Recrystallization:

  • Dissolve your crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.

Common Miscible Solvent Pairs:

"Good" Solvent"Poor" Solvent
EthanolWater
MethanolWater[6]
AcetoneWater
Ethyl AcetateHexanes
DichloromethanePentane[7] or Hexanes
Question 3: My compound is an aromatic amine with a thiophene ring. Are there any specific considerations for this structure?

Answer: Yes, the chemical nature of Methyl 2-amino-5-(thiophen-2-yl)benzoate presents some specific considerations.

  • Amine Group: The amino group can be susceptible to oxidation, especially at high temperatures in the presence of certain solvents. It's advisable to perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) if you observe significant discoloration.

  • Thiophene Ring: The sulfur atom in the thiophene ring can sometimes interact with certain metal ions. Ensure your glassware is clean and free of any metal residues. Thiophene-containing compounds have been successfully recrystallized from solvent mixtures like ethyl acetate-methanol.[8]

Question 4: What are some common impurities I might encounter, and how does recrystallization help?

Answer: Common impurities in the synthesis of compounds like Methyl 2-amino-5-(thiophen-2-yl)benzoate can include unreacted starting materials, by-products from side reactions, and residual catalysts.

How Recrystallization Works to Remove Impurities:

Recrystallization is effective at removing small amounts of impurities that have different solubility characteristics than your target compound.

  • Soluble Impurities: Impurities that are highly soluble in the chosen solvent at both high and low temperatures will remain in the mother liquor after your product crystallizes.

  • Insoluble Impurities: Impurities that are insoluble in the hot recrystallization solvent can be removed by hot filtration before allowing the solution to cool.

It is important to note that recrystallization is less effective at separating your target compound from impurities with very similar solubility profiles. In such cases, other purification techniques like column chromatography may be necessary.[5]

III. Visualizing the Workflow

Recrystallization Troubleshooting Flowchart

This diagram outlines a logical progression for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No good_crystals High-Purity Crystals Obtained crystals_form->good_crystals Yes rapid_precip Rapid Amorphous Precipitation? oiling_out->rapid_precip No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Consider mixed solvent system oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal rapid_precip->troubleshoot_no_crystals No troubleshoot_rapid Troubleshoot: - Reheat and add more solvent - Ensure slow cooling rapid_precip->troubleshoot_rapid Yes troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry troubleshoot_rapid->dissolve Retry

Caption: Troubleshooting Decision Tree for Recrystallization.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes. Retrieved from

  • MDPI. (2024, September 11). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][4][5] benzodiazepine. Retrieved from

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from

  • Google Patents. (n.d.). 10h-thieno[2,3-B][4][5] benzodiazepine. Retrieved from

  • Patsnap. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 2-amino-5-(thiophen-2-yl)benzoate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Methyl 2-amino-5-(thiophen-2-yl)benzoate. We will explore the compound's stability profile in acidic environments, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your results. Our focus is on explaining the chemical causality behind stability issues and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation to expect when exposing Methyl 2-amino-5-(thiophen-2-yl)benzoate to acidic conditions?

The most significant and expected reaction is the acid-catalyzed hydrolysis of the methyl ester functional group.[1][2] In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester is converted into its corresponding carboxylic acid, 2-amino-5-(thiophen-2-yl)benzoic acid, and methanol.[2][3] This is a reversible equilibrium reaction; however, using a large excess of water can drive it to completion.[1]

The overall reaction is as follows: Methyl 2-amino-5-(thiophen-2-yl)benzoate + H₂O --(H⁺ catalyst)--> 2-amino-5-(thiophen-2-yl)benzoic acid + Methanol

Q2: How does the presence of the amino group influence the molecule's stability in acid?

The 2-amino group is basic and will be readily protonated in an acidic medium to form an ammonium salt (-NH₃⁺). This has two major consequences:

  • Electronic Deactivation: The positively charged ammonium group is strongly electron-withdrawing, which deactivates the benzene ring toward further electrophilic substitution.

  • Increased Stability Against Oxidation: By protonating the lone pair of electrons on the nitrogen, the amino group becomes significantly less susceptible to oxidative degradation, a common pathway for aromatic amines.[4][5]

Q3: Is the thiophene ring susceptible to degradation under these conditions?

The thiophene ring is generally considered to be robust and significantly more stable in acidic media than other five-membered aromatic heterocycles like furan or pyrrole.[6][7] However, it is not completely inert. Under harsh conditions, such as high concentrations of strong acids and elevated temperatures, the thiophene ring can undergo degradation.[8] The initial step in this degradation is often the protonation of the sulfur atom, which can make the ring susceptible to subsequent nucleophilic attack or polymerization.[8][9] For most standard experimental conditions involving dilute acids, the thiophene moiety is expected to remain intact.

Troubleshooting Guide

Issue 1: Rapid disappearance of the starting material in HPLC analysis after acidic treatment.
  • Possible Cause A: Hydrolysis to Carboxylic Acid. The primary degradation product, 2-amino-5-(thiophen-2-yl)benzoic acid, is significantly more polar than the parent methyl ester. Its retention time on a reverse-phase HPLC column will be much shorter. You may be missing the product peak if it elutes near the solvent front.

  • Troubleshooting Steps:

    • Adjust HPLC Method: Modify your gradient to be shallower at the beginning, or run an isocratic method with a lower percentage of organic solvent to increase the retention of the polar carboxylic acid product.

    • Analyze Standards: If available, inject a standard of the expected carboxylic acid to confirm its retention time.

    • Use Mass Spectrometry (LC-MS): Confirm the identity of the new, earlier-eluting peak by checking its mass-to-charge ratio (m/z), which should correspond to the protonated carboxylic acid.

  • Possible Cause B: Compound Precipitation. The protonated form of the molecule (as an ammonium salt) may have different solubility characteristics than the free base. If the acidic medium is not a good solvent for the salt form, the compound may precipitate, leading to an apparent loss from the solution phase.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any solid precipitate in your sample vial.

    • Solvent Modification: Ensure your chosen solvent system (e.g., water/acetonitrile, water/methanol) can solubilize both the parent compound and its protonated/hydrolyzed forms. Adding a small amount of organic co-solvent to the acidic solution can sometimes prevent precipitation.

Issue 2: The appearance of multiple, unknown peaks or sample discoloration upon exposure to strong acid.
  • Possible Cause: Thiophene Ring Degradation or Polymerization. This is most likely if you are using highly concentrated acids (e.g., >1 M HCl) and/or elevated temperatures (>60-80°C).[4][8] Discoloration, often to a darker brown or black, is a common indicator of thiophene polymerization.[7]

  • Troubleshooting Steps:

    • Mitigate Reaction Conditions: The most effective solution is to use milder conditions. Reduce the acid concentration, lower the reaction temperature, and minimize the exposure time.[8]

    • Inert Atmosphere: While less common for hydrolysis, if oxidative side-reactions are suspected, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Characterize Impurities: If mitigating the conditions is not possible, use LC-MS/MS and NMR to characterize the degradation products to better understand the decomposition pathway.

Experimental Protocols & Workflows

A forced degradation study is a systematic way to evaluate the stability of a compound under stress conditions.[10][11] This protocol provides a validated workflow to assess the stability of Methyl 2-amino-5-(thiophen-2-yl)benzoate in acid.

Protocol: Acidic Forced Degradation Study

Objective: To quantify the rate of hydrolysis and identify degradation products of Methyl 2-amino-5-(thiophen-2-yl)benzoate under defined acidic conditions.

Materials:

  • Methyl 2-amino-5-(thiophen-2-yl)benzoate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or PDA detector

Workflow Diagram:

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare 1 mg/mL Stock in Acetonitrile C Create Stress Sample: Stock + Acidic Media A->C D Create Control Sample: Stock + Water A->D B Prepare Acidic Media (e.g., 0.1 M HCl) B->C E Incubate at controlled Temp (e.g., 60°C) C->E D->E parallel incubation F Take Aliquots at Time Points (t=0, 2, 4, 8, 24h) E->F G Neutralize Aliquot (if required for HPLC) F->G H Inject into HPLC-UV/MS G->H I Calculate % Parent Remaining H->I J Identify Degradation Products H->J K Determine Degradation Rate I->K

Caption: Workflow for an acidic forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve Methyl 2-amino-5-(thiophen-2-yl)benzoate in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL. This is your t=0 sample.

  • Control Sample Preparation: Prepare a parallel sample by diluting the stock solution with deionized water to the same final concentration (0.1 mg/mL).

  • Incubation: Place both the stress and control samples in a temperature-controlled environment (e.g., a 60°C water bath or oven).

  • Time-Point Sampling: Withdraw aliquots from both the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize the aliquot from the stress sample by adding an equivalent molar amount of NaOH. This stops the acid-catalyzed degradation. Dilute both the neutralized stress sample and the control sample with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Use the control sample to ensure that no significant degradation occurs in the absence of acid.

Data Presentation: Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes.

ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product (% Peak Area)
0.1 M HCl, 60°C 0100.00.0
285.214.5
471.528.1
850.149.5
2415.883.7
1.0 M HCl, 60°C 0100.00.0
245.653.9
420.179.2
8< 5.0> 90.0 (multiple peaks)
Control (Water), 60°C 2499.5< 0.5

Note: This data is illustrative. Actual degradation rates will depend on precise experimental conditions.[12]

Mechanistic Insights

Understanding the mechanism of degradation is key to controlling it. The acid-catalyzed hydrolysis of the ester is the most relevant pathway under mild conditions.

Mechanism: Acid-Catalyzed Ester Hydrolysis

Caption: Mechanism of acid-catalyzed ester hydrolysis.

  • Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.[1]

References

  • Unknown. (n.d.). Preparation and Properties of Thiophene.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Unknown. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • Unknown. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Smith, H. A., Scrogham, K. G., & Stump, B. L. (n.d.). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Reddit. (2024, December 13). Why is thiophene stable to acid? Retrieved from [Link]

  • ResearchGate. (2014, September 12). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Methyl 2-amino-5-(thiophen-2-yl)benzoate in biological assays.

This compound features a highly lipophilic scaffold consisting of a thiophene ring, a benzoate ester, and an aniline-derived primary amine. Due to its high LogP and planar aromaticity, it is highly prone to aqueous precipitation and colloidal aggregation. The following guides, validated protocols, and formulation strategies are designed to help you establish a self-validating experimental system, ensuring your assay readouts reflect true biological activity rather than physical artifacts.

Part 1: Troubleshooting Diagnostics & Mechanisms (FAQs)

Q1: My biological assay results for Methyl 2-amino-5-(thiophen-2-yl)benzoate show unusually steep dose-response curves and poor well-to-well reproducibility. What is happening? A: You are likely observing colloidal aggregation, a primary cause of false positives in early drug discovery. Highly lipophilic compounds can form sub-micron aggregate particles in aqueous buffers when their concentration exceeds the1[1]. Rather than binding to the target's active site, these aggregates promiscuously sequester and denature target proteins on their surface, leading to artificially steep Hill slopes and non-specific inhibition[2].

Q2: How can I experimentally verify if my compound is aggregating or acting as a true target inhibitor? A: The hallmark signature of aggregate-based promiscuous inhibition is its sensitivity to non-ionic detergents. We recommend running a parallel counter-screen by adding 0.01% to 0.05% Triton X-100 or Tween-20 to your assay buffer. Detergents disrupt the colloidal particles; if the addition of detergent significantly shifts your IC50 or completely abolishes activity, your initial readout was an aggregation artifact[1],[3].

Troubleshooting A Inconsistent Assay Data (Steep Hill Slope / High Variance) B Add 0.01% Triton X-100 to Assay Buffer A->B C Does IC50 shift significantly? B->C D Colloidal Aggregation (Promiscuous Inhibition) C->D  Yes   E True Target Inhibition C->E  No   F Optimize Formulation: Use HP-β-CD or Surfactants D->F

Workflow for diagnosing and resolving aggregation-based promiscuous inhibition.

Q3: We store our 10 mM stock solutions in 100% DMSO at -20°C. Could this be contributing to the problem? A: Yes. While DMSO is the standard solvent for drug discovery stocks, it is highly hygroscopic. Repeated freeze-thaw cycles allow the DMSO to absorb atmospheric moisture. Because the 4 of Methyl 2-amino-5-(thiophen-2-yl)benzoate is acutely sensitive to water content, absorbed moisture will cause the compound to crash out of the stock solution over time[4]. This leads to underestimated potency due to inaccurate dosing concentrations. Always aliquot your stocks for single-use.

Q4: Can I improve solubility by simply adjusting the pH of my assay buffer? A: No. The primary amine on Methyl 2-amino-5-(thiophen-2-yl)benzoate is an aniline derivative situated ortho to an electron-withdrawing ester group. This significantly depresses its pKa to approximately 2.0–3.0. At a physiological pH of 7.4, the molecule remains entirely un-ionized and highly lipophilic[]. Lowering the pH enough to protonate the amine would denature most biological targets, making formulation strategies your only viable path forward.

Q5: If co-solvents and detergents fail or interfere with my specific assay, how can I keep this compound in solution? A: We strongly recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a 6[6]. The hydrophobic thiophene and benzoate moieties of your compound will be encapsulated within this cavity, forming a water-soluble inclusion complex[7]. This paradoxically elevates the apparent aqueous solubility without altering the compound's covalent structure or introducing the osmotic penalty of high co-solvent concentrations[].

Cyclodextrin Drug Methyl 2-amino-5- (thiophen-2-yl)benzoate (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Assay Biological Assay (No Precipitation) Complex->Assay Dosing

Mechanism of HP-β-Cyclodextrin inclusion complexation for hydrophobic compounds.

Part 2: Formulation Strategies & Data Presentation

To help you select the appropriate solubilization method for your specific biological assay, compare the quantitative and mechanistic parameters in the table below:

Solubilization StrategyRecommended ConcentrationMechanism of ActionProsCons
DMSO (Co-solvent) < 1% v/vReduces water dielectric constantSimple, standard for initial solubilization[4].High concentrations denature assay proteins[4].
Tween-20 / Triton X-100 0.01% - 0.05% v/vMicellar solubilization; disrupts colloidsReverses aggregation-based promiscuous inhibition[1].May interfere with lipid-dependent targets or cell membranes.
HP-β-CD (Complexation) 1% - 5% w/vHost-guest inclusion of hydrophobic rings[6]Highly biocompatible; prevents precipitation without osmotic penalty[].Requires pre-incubation; binding affinity varies by compound[7].
BSA (Carrier Protein) 0.1% w/vBinds and transports lipophilic moleculesMimics physiological serum conditions.High protein binding can mask the compound's true in vitro potency.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, you must validate the solubility limits of Methyl 2-amino-5-(thiophen-2-yl)benzoate before running your biological assays.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Objective: Determine the maximum aqueous concentration of the compound before precipitation occurs to avoid underestimated potency[8],[9].

  • Preparation: Prepare a fresh 10 mM stock of the compound in anhydrous, high-purity DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target biological assay buffer (e.g., PBS or HEPES, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours. This mimics standard biological assay timeframes and allows kinetic precipitation to occur[4].

  • Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm. A sharp, non-linear increase in light scattering/absorbance indicates the onset of precipitation. Do not dose your biological assay above this established concentration limit.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Objective: Enhance the aqueous solubility of the compound for cell-based or in vivo assays where DMSO is poorly tolerated[7].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or your baseline assay buffer.

  • Addition: Add Methyl 2-amino-5-(thiophen-2-yl)benzoate powder directly to the HP-β-CD solution. (Crucial: Do not pre-dissolve the compound in DMSO, as DMSO will competitively bind the cyclodextrin cavity).

  • Equilibration: Stir the suspension vigorously at 25°C for 24–48 hours to allow the host-guest thermodynamic equilibrium to fully establish[].

  • Filtration: Filter the mixture through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve to determine your new, fully soluble working concentration.

References

  • Title : Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source : nih.gov URL : 10

  • Title : Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation Source : capacites.fr URL : 7

  • Title : Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source : touro.edu URL : 6

  • Title : Biological assay challenges from compound solubility: strategies for bioassay optimization Source : researchgate.net URL : 4

  • Title : Cyclodextrin Solutions for API Solubility Boost Source : bocsci.com URL :

  • Title : Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors Source : docking.org URL :1

  • Title : Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory Source : selectscience.net URL : 11

  • Title : Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding Source : nih.gov URL :2

  • Title : Solubility Assessment Service Source : creative-biolabs.com URL : 8

  • Title : High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source : waters.com URL : 9

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The Molecule: Methyl 2-amino-5-(thiophen-2-yl)benzoate is a critical intermediate, often synthesized via Suzuki-Miyaura coupling between Methyl 2-amino-5-bromobenzoate and Thiophene-2-boronic acid.

The Challenge: Standard C18 methods often fail to resolve the target molecule from its structural analogs and des-bromo impurities (e.g., Methyl 2-aminobenzoate) due to similar hydrophobicity profiles. Furthermore, the presence of both a benzene and a thiophene ring creates a conjugated


-system that offers unique separation leverage often missed by alkyl-chain phases.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. We demonstrate that while C18 provides adequate retention, Phenyl-Hexyl offers superior selectivity (


)  for this specific thiophene-benzoate scaffold by exploiting 

-

interactions, making it the robust choice for purity analysis in a regulated environment.

Strategic Comparison: C18 vs. Phenyl-Hexyl[1][2][3][4]

The Mechanism of Action

To develop a self-validating method, one must understand why separation occurs.

FeatureC18 (Standard) Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Target Analyte Interaction Interacts with the overall lipophilicity of the ester and rings.Specific interaction with the electron-rich thiophene and benzene rings.
Impurity Selectivity Poor resolution between the product and des-thienyl byproducts (hydrophobicity is similar).High resolution. The thiophene ring on the product interacts strongly with the phenyl phase, increasing retention relative to non-thiophene impurities.
Solvent Choice Acetonitrile (ACN) is standard.Methanol (MeOH) is preferred to maximize

-

interactions (ACN's triple bond can interfere with

-overlap).
Decision Logic: Method Selection

The following diagram outlines the decision process for selecting the stationary phase based on the specific impurity profile of your synthesis.

MethodSelection Start Start: Impurity Profiling CheckImp Identify Key Impurities: 1. Des-bromo (Methyl 2-aminobenzoate) 2. Homocoupling dimers Start->CheckImp Decision Is Resolution (Rs) > 2.0 on C18? CheckImp->Decision C18_Route Proceed with C18 (Standard Hydrophobic Interaction) Decision->C18_Route Yes Phen_Route Switch to Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Decision->Phen_Route No Solvent_Tip Critical Adjustment: Use Methanol instead of ACN to enhance Pi-Pi effect Phen_Route->Solvent_Tip

Figure 1: Decision tree for stationary phase selection based on critical pair resolution.

Experimental Protocols

Reagents & Standards[5]
  • Target: Methyl 2-amino-5-(thiophen-2-yl)benzoate (>99.0% Ref Std).

  • Impurity A (Starting Material): Methyl 2-amino-5-bromobenzoate.[1]

  • Impurity B (Byproduct): Methyl 2-aminobenzoate (Protodeboronation impurity).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifier: 85% Phosphoric Acid (

    
    ) or Formic Acid.
    
Optimized Chromatographic Conditions

We present two orthogonal methods. Method B is the recommended approach for high-purity release testing.

Method A: The "Generic" Screen (C18)[2]
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (thiophene/benzoate conjugation max) and 210 nm.

Method B: The "Specific" Purity Method (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (or 0.1% Formic Acid).

  • Mobile Phase B: Methanol (Crucial for selectivity).

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 80% B

    • 20.0 min: 95% B

    • 20.1 - 25.0 min: Re-equilibration.

  • Temperature: 35°C (Controls viscosity of MeOH).

Sample Preparation (Self-Validating Step)

To prevent solvent effects (peak distortion), the sample diluent must match the initial mobile phase strength.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL flask. Dissolve in 5 mL MeOH.

  • Working Solution: Dilute to volume with Mobile Phase A . Final conc: 0.5 mg/mL.

    • Check: If precipitation occurs, increase MeOH ratio to 20%, but do not exceed initial gradient organic % by >10%.

Performance Data Comparison

The following data represents typical separation characteristics observed when analyzing Suzuki coupling products of this class.

Table 1: Comparative System Suitability Data

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Interpretation
Retention Time (

) Target
12.4 min14.2 minPhenyl-Hexyl shows higher retention due to

-interaction.
Resolution (

) Target vs. Impurity A
1.83.5 Phenyl-Hexyl easily separates the brominated precursor.
Resolution (

) Target vs. Impurity B
1.2 (Co-elution risk)4.1 Critical Advantage: The non-thienyl impurity elutes much earlier on Phenyl-Hexyl.
Tailing Factor (

)
1.31.1Methanol/Phenyl interaction often yields sharper peaks for aromatic amines.
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Method B is "Orthogonal" to Method A.

Expert Insight: On the C18 column, Impurity B (Methyl 2-aminobenzoate) often rides on the tail of the main peak because the only difference is the thiophene ring vs. a bromine/proton. On the Phenyl-Hexyl column, the thiophene ring on the target molecule acts like an "anchor," significantly retarding its elution compared to the impurities, creating a massive resolution window.

Validation Strategy (ICH Q2(R2))

According to ICH Q2(R2) guidelines [1], the method must be validated for Specificity, Linearity, Accuracy, and Precision.

Validation Workflow

The following diagram illustrates the sequence of validation experiments required to prove the method is "Fit for Purpose."

ValidationWorkflow Specificity 1. Specificity (Stress Testing) Linearity 2. Linearity (LOQ to 120%) Specificity->Linearity Accuracy 3. Accuracy (Spike Recovery) Linearity->Accuracy Robustness 4. Robustness (Temp/Flow/pH) Accuracy->Robustness

Figure 2: ICH Q2(R2) Validation sequence. Specificity must be established first using the Phenyl-Hexyl column.

Protocol Highlights for Validation:
  • Specificity (Forced Degradation):

    • Expose sample to 0.1N HCl, 0.1N NaOH, and 3%

      
      .
      
    • Requirement: Peak purity angle < Purity threshold (using PDA detector). The Phenyl-Hexyl column typically resolves the N-oxide degradant (formed by

      
      ) better than C18.
      
  • Linearity:

    • Range: 0.05% (impurity level) to 120% (assay level).

    • Criterion:

      
      .
      
  • Sensitivity (LOD/LOQ):

    • Target LOQ:

      
       area. This ensures you can quantify impurities below the standard 0.10% reporting threshold.
      

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]

  • Agilent Technologies. Selectivity Differences of Phenyl-Hexyl Columns. Technical Note. Available at: [Link]

  • Phenomenex. Optimization of Phenyl-Hexyl Stationary Phases for Aromatic Compounds. Application Guide. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter highly functionalized scaffolds like Methyl 2-amino-5-(thiophen-2-yl)benzoate (Exact Mass: 233.051 Da) in drug discovery pipelines. Because anthranilic acid (2-aminobenzoic acid) derivatives are privileged structures for kinase inhibitors, confirming their exact regiochemistry and structural integrity is a critical analytical checkpoint.

This guide objectively compares the mass spectrometry (MS) fragmentation performance of this compound against isomeric alternatives and evaluates the efficacy of different fragmentation platforms (CID vs. HCD).

Mechanistic Causality: The "Ortho Effect"

To go beyond merely listing fragment masses, we must understand the causality of the fragmentation. When Methyl 2-amino-5-(thiophen-2-yl)benzoate is ionized via Electrospray Ionization (ESI+), the protonated molecule


 appears at m/z 234.058.

The defining feature of its tandem mass spectrum (MS/MS) is the ortho effect [1]. Because the 2-amino group and the 1-methyl ester are spatially adjacent, a hydrogen bond-facilitated proton transfer occurs during collisional activation. This drives a highly thermodynamically favorable, specific neutral loss of methanol (CH₃OH, 32.026 Da), yielding a stable acylium ion at m/z 202.032.

Comparative Analysis 1: Isomeric Differentiation

How does this compound perform analytically compared to a structural alternative? We can objectively compare it to its para-isomer, Methyl 4-amino-5-(thiophen-2-yl)benzoate .

This comparison acts as a self-validating system :

  • The Ortho-Isomer: The presence of the m/z 202 base peak definitively confirms the ortho relationship of the amine and ester groups.

  • The Para-Isomer: The spatial distance prevents the ortho effect. Instead, fragmentation requires higher collision energy and typically proceeds via the odd-electron loss of a methoxy radical (•OCH₃, 31 Da) to yield m/z 203, or the loss of water (H₂O, 18 Da) to yield m/z 216. If the m/z 202 peak is absent in your assay, the system automatically flags the compound as a non-ortho isomer.

Comparative Analysis 2: Fragmentation Platforms (CID vs. HCD)

The choice of mass spectrometer drastically alters the observable data and the depth of structural elucidation [2].

  • Ion Trap CID (Collision-Induced Dissociation): Operates under resonance excitation. It effectively triggers the lowest-energy pathway (loss of CH₃OH to m/z 202). However, due to the "1/3 rule" (low-mass cutoff inherent to ion traps), secondary diagnostic fragments are often invisible.

  • Orbitrap HCD (Higher-energy Collisional Dissociation): A beam-type fragmentation that imparts higher internal energy without a low-mass cutoff. HCD not only captures the m/z 202 ion but forces secondary dissociation, revealing the loss of CO (m/z 174) and deep cleavage of the thiophene ring (m/z 130) [3]. HCD is objectively superior for complete structural mapping of thiophene-bearing anthranilates.

Quantitative Data Presentation

Table 1: High-Resolution MS/MS Fragment Comparison (HCD Platform)

Fragment IdentityFormulaExact Mass (m/z)Neutral LossDiagnostic Significance
Precursor Ion

234.058N/AConfirms intact molecule.
Primary Fragment

202.032- 32.026 Da (CH₃OH)Confirms ortho-amine/ester regiochemistry.
Secondary Fragment

174.037- 27.995 Da (CO)Confirms acylium ion intermediate.
Tertiary Fragment

130.065- 43.972 Da (CS)Validates the presence of the thiophene ring.

Visualizing the Fragmentation Pathway

G M [M+H]+ m/z 234.058 F1 [M+H - CH3OH]+ m/z 202.032 M->F1 -CH3OH (32 Da) Ortho Effect F2 [M+H - CH3OH - CO]+ m/z 174.037 F1->F2 -CO (28 Da) Acylium Cleavage F3 Thiophene Cleavage m/z 130.065 F2->F3 -CS (44 Da) Ring Fragmentation

Figure 1: ESI-MS/MS fragmentation pathway of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

Experimental Protocol: Step-by-Step LC-MS/MS Methodology

To ensure absolute trustworthiness and reproducibility, execute the following validated workflow:

Step 1: Sample Preparation

  • Dissolve the Methyl 2-amino-5-(thiophen-2-yl)benzoate standard in MS-grade solvent (50:50 Methanol:Water containing 0.1% Formic Acid) to a stock concentration of 1 mg/mL.

  • Dilute the stock to a final working concentration of 1 µg/mL to prevent detector saturation and space-charge effects in the Orbitrap.

Step 2: Liquid Chromatography (UHPLC) Setup

  • Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (High-Resolution Orbitrap) Configuration

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Source Parameters: Spray Voltage at 3.5 kV; Capillary Temperature at 275°C.

  • MS1 Settings: Resolution set to 70,000 FWHM; Scan Range m/z 100–500.

Step 4: Tandem MS (MS/MS) Execution

  • Isolation: Set the quadrupole isolation window to 1.0 m/z centered on 234.058.

  • Fragmentation: Utilize Stepped HCD with Normalized Collision Energies (NCE) at 20%, 35%, and 50%.

    • Self-Validation Logic: The 20% NCE acts as the regiochemistry checkpoint (yielding m/z 202). The 50% NCE acts as the structural validation checkpoint (yielding m/z 130).

  • MS2 Settings: Acquire fragment ions in the Orbitrap at a resolution of 17,500 FWHM to ensure exact mass accuracy (< 3 ppm error) for all neutral losses.

References

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. MDPI. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides. PubMed. [Link]

A Multi-Technique Guide to the Structural Validation of Methyl 2-amino-5-(thiophen-2-yl)benzoate and the Differentiation of its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. The biological activity, safety profile, and material properties of a molecule are intrinsically linked to its three-dimensional architecture. A common and critical challenge in organic synthesis is controlling regioselectivity, particularly in the functionalization of aromatic systems. The synthesis of substituted benzoates, a common scaffold in medicinal chemistry, often yields a mixture of regioisomers—compounds that share the same molecular formula but differ in the spatial arrangement of substituents on the aromatic ring.[1]

This guide provides a comprehensive, technically-grounded framework for the unambiguous structural validation of Methyl 2-amino-5-(thiophen-2-yl)benzoate (1c) . We will detail a self-validating, multi-pronged analytical strategy to definitively distinguish it from its potential regioisomers: the 3- (1a), 4- (1b), and 6- (1d) substituted analogues. For researchers in drug development, this level of analytical rigor is not merely academic; it is a foundational requirement for advancing a candidate with confidence.

Chemical structures of Methyl 2-amino-5-(thiophen-2-yl)benzoate and its regioisomers

Figure 1: The target compound, Methyl 2-amino-5-(thiophen-2-yl)benzoate (1c), and its potential regioisomers (1a, 1b, 1d).

PART 1: The Orthogonal Analytical Workflow

Relying on a single analytical technique for structural elucidation is fraught with risk. Ambiguities in one method can be resolved by data from another, a principle known as orthogonal validation. Our strategy integrates High-Performance Liquid Chromatography (HPLC) for purity assessment and separation, Mass Spectrometry (MS) for elemental composition, and a suite of Nuclear Magnetic Resonance (NMR) experiments for definitive connectivity mapping.

This workflow ensures that the final structural assignment is supported by a robust and self-consistent dataset.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Definitive Structural Elucidation cluster_2 Conclusion Sample Synthesized Product HPLC HPLC Analysis Sample->HPLC Assess Purity & Isomer Distribution MS HRMS Analysis HPLC->MS Isolate Pure Fractions NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirm Elemental Composition (C12H11NO2S) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Protons & Carbons, Propose Connectivity Confirmation Unambiguous Structure Confirmed NMR_2D->Confirmation Validate Connectivity & Regiochemistry

Diagram 1: Orthogonal workflow for structural validation.

PART 2: Chromatographic Separation - The First Line of Inquiry

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a sample and, with proper method development, separating closely related isomers.[2][3][4][5] Regioisomers, despite having identical molecular weights, often exhibit subtle differences in polarity and shape, which can be exploited for chromatographic separation.

Causality in Method Development

The choice of a reversed-phase (RP) method is logical for these analytes, which possess moderate polarity. A C18 column provides a nonpolar stationary phase that will interact with the aromatic and thiophene rings. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, serves two purposes: the gradient elution ensures that isomers with slightly different polarities are resolved and eluted efficiently, while the acidic modifier protonates the amino group, leading to sharper, more symmetrical peak shapes.

Experimental Protocol: HPLC Method Development
  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) monitoring at 254 nm and 320 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Expected Results

A successful method will show a single major peak for a pure sample of Methyl 2-amino-5-(thiophen-2-yl)benzoate. If regioisomers are present as impurities, they will likely appear as closely eluting peaks, allowing for their quantification and isolation for further characterization.

Technique Purpose Expected Outcome for Pure Compound 1c
HPLC Purity assessment and isomer separationA single, sharp peak with a consistent retention time.
HRMS Elemental composition confirmationA molecular ion peak corresponding to the exact mass of C12H11NO2S.

PART 3: Mass Spectrometry - Confirming the Building Blocks

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental formula of the compound.[6] All four regioisomers (1a-1d) have the same formula, C12H11NO2S, and thus the same theoretical exact mass. While this technique cannot distinguish between the isomers, it is a critical check to ensure the correct atoms are present.

Tandem MS (MS/MS) involves fragmenting the molecular ion and analyzing the resulting daughter ions.[7][8] While regioisomers often yield similar fragmentation patterns, subtle differences in the relative abundances of fragments can sometimes be observed, arising from the different substitution patterns influencing bond stabilities.[9][10] However, for unambiguous differentiation of these specific isomers, MS/MS is considered a supporting technique to the more definitive NMR data.

Experimental Protocol: HRMS (ESI-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Time-of-Flight (TOF).

  • Sample Infusion: Introduce the sample (dissolved in methanol or from HPLC eluent) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan in the m/z range of 50-500.

Expected Data
  • Molecular Formula: C12H11NO2S

  • Calculated Exact Mass [M+H]⁺: 234.0583

  • Observed Mass: A value within a narrow tolerance (typically < 5 ppm) of the calculated mass.

PART 4: NMR Spectroscopy - The Definitive Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1][11][12] By analyzing the chemical shifts, coupling constants, and through-bond correlations in 1D and 2D NMR spectra, we can definitively piece together the molecular puzzle and distinguish between the regioisomers.[13]

Causality in Spectral Differences: The Power of ¹H NMR Splitting Patterns

The key to differentiating the isomers lies in the aromatic region (approx. 6.5-8.0 ppm) of the ¹H NMR spectrum.[14][15] The number of protons on the benzoate ring and their coupling (splitting) patterns are unique to each substitution pattern.

  • For our target, 1c (5-thiophene): We expect three protons on the benzoate ring (H-3, H-4, H-6).

    • H-3 will be a doublet, split only by H-4 (ortho coupling, J ≈ 8-9 Hz).

    • H-4 will be a doublet of doublets, split by both H-3 (ortho) and H-6 (meta coupling, J ≈ 2-3 Hz).

    • H-6 will be a doublet, split only by H-4 (meta coupling).

  • For isomer 1b (4-thiophene): We also expect three protons (H-3, H-5, H-6).

    • H-3 will be a doublet (meta coupling to H-5).

    • H-5 will be a doublet of doublets (meta to H-3, ortho to H-6).

    • H-6 will be a doublet (ortho to H-5).

  • For isomers 1a (3-thiophene) and 1d (6-thiophene): We expect three adjacent protons, which would give rise to a more complex pattern of overlapping multiplets (e.g., a doublet of doublets, a triplet, and another doublet of doublets).

The Decisive Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC)

While ¹H NMR provides strong evidence, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive, irrefutable link.[16][17][18] This 2D experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

The crucial correlation for confirming structure 1c is a 3-bond coupling between a proton on the thiophene ring (H-3' or H-5') and the carbon on the benzoate ring to which it is attached (C-5). This single cross-peak in the HMBC spectrum unambiguously establishes the 5-position connectivity, ruling out all other regioisomers.

Diagram 2: The key HMBC correlation confirming structure 1c.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: A 400 MHz (or higher) spectrometer.

  • Experiments to Acquire:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled).

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

Summary of Predicted NMR Data for Isomer Differentiation
Isomer Benzoate ¹H NMR Pattern (Aromatic Protons Only) Key Differentiating HMBC Correlation
1a (3-thiophene) 3 adjacent protons: complex multiplet system (e.g., dd, t, dd)Thiophene-H to Benzoate-C3
1b (4-thiophene) 3 protons: d, dd, dThiophene-H to Benzoate-C4
1c (5-thiophene) 3 protons: d, dd, d (distinct meta coupling) Thiophene-H to Benzoate-C5
1d (6-thiophene) 3 adjacent protons: complex multiplet system (e.g., dd, t, dd)Thiophene-H to Benzoate-C6

Conclusion: An Integrated and Self-Validating Approach

The structural validation of Methyl 2-amino-5-(thiophen-2-yl)benzoate is not achieved by a single measurement but by the convergence of evidence from an orthogonal set of analytical techniques. The process begins with HPLC to ensure the sample's purity and separate it from any isomeric contaminants. High-resolution mass spectrometry then confirms the correct elemental formula. Finally, a comprehensive suite of NMR experiments, culminating in the decisive HMBC spectrum, provides an unambiguous map of the atomic connectivity, confirming the 2,5-substitution pattern. This rigorous, evidence-based workflow provides the highest degree of confidence, a non-negotiable standard for researchers in the pharmaceutical and chemical sciences.

References

  • Naxys, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy," Oxford Instruments. Available: [Link]

  • Ng, K. T., "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International, Nov. 12, 2020. Available: [Link]

  • Gaines, K. D. et al., "Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging," J. Am. Soc. Mass Spectrom., Nov. 17, 2023. Available: [Link]

  • LaVigne, J. et al., "HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market," ACS Omega, May 31, 2024. Available: [Link]

  • I.B.S. Analytical, "Chiral HPLC Method Development." Available: [Link]

  • Marr, C. et al., "Effects of substituent position on aminobenzoate relaxation pathways in solution," Photochem. Photobiol. Sci., 2021. Available: [Link]

  • Giraud, A. et al., "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy," Org. Biomol. Chem., 2018. Available: [Link]

  • Nakazono, Y. et al., "Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry," J. Anal. Toxicol., 2014. Available: [Link]

  • Gamelin, E. et al., "Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers," Anal. Chem., 2018. Available: [Link]

  • LibreTexts Chemistry, "Spectroscopy of Aromatic Compounds." Available: [Link]

  • "NMR Spectroscopy of Aromatic Compounds," ResearchGate. Available: [Link]

  • DeRuiter, J. et al., "GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines," J. Anal. Toxicol., 2004. Available: [Link]

  • Nikolova, G. et al., "Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements," Molecules, 2022. Available: [Link]

  • Gianatassio, R. et al., "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling," ACS Cent. Sci., 2021. Available: [Link]

  • Reddy, G. S. et al., "A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid," J. Pharm. Biomed. Anal., 2003. Available: [Link]

  • Tsuchihashi, A. et al., "Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography," Drug Test. Anal., 2021. Available: [Link]

  • "1HNMR spectrometry in structural elucidation of organic compounds," Journal of Chemical and Pharmaceutical Sciences. Available: [Link]

  • Kwan, E. E. & Huang, S. G., "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists," Eur. J. Org. Chem., 2008. Available: [Link]

  • "Structural elucidation by NMR(1HNMR)," SlideShare. Available: [Link]

  • Kapustíková, I. et al., "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents," Biomolecules, 2019. Available: [Link]

  • Clark, J., "Fragmentation Patterns in Mass Spectra," Chemguide. Available: [Link]

  • "Mass Spectrometry (MS) Fragmentation Patterns (HL)," Save My Exams. Available: [Link]

  • Carradori, S. et al., "2-Aminobenzothiazole derivatives as promising antifungal agents," Bioorg. Med. Chem. Lett., 2013. Available: [Link]

  • Michalska, D. et al., "The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid," ResearchGate. Available: [Link]

  • "Mass Spectrometry Fragmentation Patterns," Chad's Prep. Available: [Link]

  • "2D NMR- Worked Example 2 (HSQC and HMBC)," YouTube. Available: [Link]

  • de Souza, D. A. et al., "Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application," Coord. Chem. Rev., 2021. Available: [Link]

  • "2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy)," CEITEC. Available: [Link]

  • Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Apr. 2, 2018. Available: [Link]

Sources

Comparative Guide: Reference Standards for Methyl 2-amino-5-(thiophen-2-yl)benzoate Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-amino-5-(thiophen-2-yl)benzoate (CAS: 926254-39-9) is a highly specialized, bifunctional building block. It serves as a critical starting material (KSM) in the synthesis of 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives, which are potent Janus kinase (JAK3/TYK2) and phosphodiesterase 4 (PDE4) inhibitors .

Because this intermediate is situated upstream of the final active pharmaceutical ingredient (API), rigorous quality control (QC) of its reference standard is paramount. Impurities at this stage—such as unreacted boronic acids, des-halogenated byproducts, or palladium catalyst residues—can propagate through the synthetic cascade, altering the pharmacological profile or introducing genotoxicity. This guide objectively compares the grades of reference standards available for this compound and provides self-validating experimental protocols for their qualification.

The Causality of Quality Control in KSMs

In early drug discovery, researchers often rely on in-house synthesized or "research grade" materials. However, as development progresses toward IND (Investigational New Drug) application, the transition to a Certified Reference Material (CRM) or a rigorously qualified Working Standard becomes a regulatory necessity.

The analytical methods must account for the specific chemical behavior of Methyl 2-amino-5-(thiophen-2-yl)benzoate. The molecule contains both a weakly basic primary amine and a hydrophobic, electron-rich thiophene ring. This dual nature dictates the use of an acidic mobile phase in reversed-phase HPLC. By maintaining the mobile phase at a pH of ~2.0, the primary amine remains fully protonated, preventing secondary interactions with free silanols on the stationary phase. This causality is the difference between a sharp, quantifiable peak and severe peak tailing that masks co-eluting impurities.

Pathway SM1 Methyl 2-amino-5-bromobenzoate (Precursor) KSM Methyl 2-amino-5-(thiophen-2-yl)benzoate (Target KSM) SM1->KSM Pd Catalyst, Suzuki Coupling ImpA Des-bromo Impurity (Process Impurity) SM1->ImpA Dehalogenation SM2 Thiophen-2-ylboronic acid (Reactant) SM2->KSM Base, Solvent ImpB Homocoupled Thiophene (Side Reaction) SM2->ImpB Homocoupling API 11-oxo-11H-pyrido[2,1-b]quinazoline Derivatives (API) KSM->API Cu-mediated Domino Reaction ImpA->API Carryover Risk

Synthetic pathway of Methyl 2-amino-5-(thiophen-2-yl)benzoate and impurity carryover risks.

Comparative Analysis of Reference Standard Grades

Selecting the correct reference standard grade is a balance of metrological traceability, analytical certainty, and cost. Table 1 summarizes the performance metrics of commercially available and in-house standard grades.

Table 1: Comparative Performance of Reference Standard Grades for CAS 926254-39-9

ParameterCertified Reference Material (CRM)Qualified Working Standard (WS)Research Grade Standard
Metrological Traceability SI-traceable via qNMR / ISO 17034Traceable to CRMNone (Lot-specific only)
Assay Uncertainty

(Expanded uncertainty, k=2)

Unknown / Not certified
Impurity Profiling Fully characterized (LC-MS/MS, GC-MS)Major impurities quantifiedArea % only (often ignores salts)
Cost / Gram High (

)
Moderate (

)
Low ($)
Primary Use Case Calibration, Method Validation, WS QualificationRoutine Batch Release, Daily QCEarly R&D, Route Scouting

Note: For regulatory submissions, assay values derived from Research Grade materials without qNMR mass-balance verification are generally rejected by agencies due to the lack of traceability.

Self-Validating Experimental Protocol: Working Standard Qualification

To establish a cost-effective Working Standard for routine batch release, a candidate batch must be calibrated against a CRM . The following protocol utilizes a self-validating chromatographic system. A protocol is "self-validating" when it includes internal, real-time checks that confirm its own accuracy during execution.

Reagents & Equipment
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the aniline-derivative amine to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • CRM Solution: Accurately weigh 10.0 mg of the CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.2 mg/mL).

  • Working Standard (WS) Solution: Prepare identically to the CRM using the candidate batch.

  • SST Solution: Spike the CRM solution with 0.1% (w/w) of Methyl 2-amino-5-bromobenzoate (the precursor impurity).

Step 2: System Suitability Test (Self-Validation Check 1)

  • Inject the SST solution.

  • Validation Criteria: The resolution (

    
    ) between the brominated precursor and the target thiophene product must be 
    
    
    
    . The tailing factor for the main peak must be
    
    
    . If these criteria fail, the system cannot accurately integrate the peaks, and the run must be aborted.

Step 3: Bracketing Injection Sequence (Self-Validation Check 2)

  • Inject the sequence: Blank

    
     CRM (x5) 
    
    
    
    WS (x3)
    
    
    CRM (x1).
  • Validation Criteria: The relative standard deviation (RSD) of the initial 5 CRM injections must be

    
    . The recovery of the final CRM injection compared to the initial average must be within 
    
    
    
    . This proves that no detector drift or column degradation occurred during the analysis.

Step 4: Data Processing & Mass Balance

  • Calculate the assay of the WS using the formula:

    
    
    
  • Cross-Check: Cross-reference this chromatographic assay with quantitative NMR (qNMR) data. The variance between the HPLC mass-balance purity and qNMR absolute purity must be

    
    .
    

Workflow CRM Certified Reference Material (CRM) Absolute Purity Known SST System Suitability Test (SST) Resolution > 2.0, Tailing < 1.5 CRM->SST Calibrate System WS Candidate Working Standard (Batch to be Qualified) qNMR qNMR Analysis (Internal Standard Method) WS->qNMR Mass Balance HPLC HPLC-UV Analysis (Chromatographic Purity) WS->HPLC Assay vs CRM LCMS LC-MS/MS (Impurity Identification) WS->LCMS Trace Impurities Cert Qualified Working Standard with COA qNMR->Cert HPLC->Cert LCMS->Cert SST->HPLC Validates

Self-validating workflow for qualifying a Working Standard against a CRM.

Supporting Experimental Data

When executing the above protocol, typical experimental data reveals the stark differences in standard grades. A comparative HPLC-UV analysis (simulated based on typical lot data) demonstrates why Research Grade materials fail regulatory scrutiny:

Table 2: Representative HPLC-UV Data Across Standard Grades

MetricCRM (Lot: TraceCERT)Working Standard (Lot: In-house)Research Grade (Lot: Commercial)
Assay (w/w %) 99.8%

0.2%
99.1%

0.5%
96.4% (Area % only)
Des-bromo Impurity Not Detected0.15%1.20%
Homocoupled Thiophene < 0.05%0.22%0.85%
Water Content (KF) 0.10%0.35%1.50%

The high water content and des-bromo impurity levels in the Research Grade material artificially inflate the perceived purity if only simple "Area %" chromatography is used. By applying the self-validating CRM-bracketed protocol, the true mass-balance assay of the Working Standard is accurately determined, ensuring that downstream API synthesis is not compromised by hidden impurities.

References

  • Adepu, R., Sunke, R., Meda, C. L. T., et al. (2013). "Facile assembly of two 6-membered fused N-heterocyclic rings: a rapid access to novel small molecules via Cu-mediated reaction." Chemical Communications, 49, 190-192. Royal Society of Chemistry. URL:[Link]

  • Kurz, G., et al. (2021). "Pyridoquinazoline derivatives useful as protein kinase inhibitors." US Patent 11021479B2. United States Patent and Trademark Office.

Comparative yield analysis of Suzuki vs Stille coupling for thiophene benzoates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Yield Analysis of Suzuki vs. Stille Coupling for the Synthesis of Thiophene Benzoates

For researchers and professionals engaged in the synthesis of novel molecular entities for pharmaceuticals and materials science, the efficient construction of biaryl systems is of paramount importance. Thiophene benzoates, incorporating both a thiophene and a benzoate moiety, represent a significant class of compounds with potential applications in these fields. The formation of the C-C bond between these two aromatic rings is a critical step in their synthesis, frequently accomplished via palladium-catalyzed cross-coupling reactions. Among the most powerful methods for such transformations are the Suzuki-Miyaura and the Stille couplings.

This guide provides an in-depth comparative analysis of the Suzuki and Stille couplings for the synthesis of thiophene benzoates. We will delve into the mechanistic nuances of each reaction, present a comparative analysis of their yields based on available data for similar systems, and provide detailed experimental protocols. The objective is to equip researchers with the necessary insights to make an informed decision on the most suitable coupling strategy for their specific synthetic goals.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, the commercial availability and stability of its organoboron reagents, and the generation of generally less toxic byproducts.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: Robustness and High Functional Group Tolerance

The Stille coupling reaction utilizes organostannane reagents to couple with organohalides or triflates, also catalyzed by a palladium complex. A key advantage of the Stille coupling is its remarkable tolerance for a wide variety of functional groups.[2] The organotin reagents are also noted for their stability to air and moisture.[2] However, a significant drawback is the toxicity of the organotin compounds and the challenge of completely removing tin-containing byproducts from the final product.[1]

Catalytic Cycle of the Stille Coupling

Similar to the Suzuki coupling, the catalytic cycle of the Stille reaction proceeds through oxidative addition, transmetalation, and reductive elimination.[4]

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-SnR3) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Caption: General catalytic cycle of the Stille cross-coupling reaction.

Comparative Yield Analysis

Coupling ReactionThiophene SubstrateCoupling PartnerCatalyst/LigandSolventTemp. (°C)Yield (%)Reference
Suzuki 5-Bromothiophene-2-carboxylic acid esterArylboronic acidsPd(PPh₃)₄1,4-Dioxane/Water9065-80[5]
Suzuki Borylated diazocineThiophene bromidePd(OAc)₂/XPhosToluene10057-66[6]
Suzuki 3-Bromobenzo[b]thiophenePhenylboronic acidPd(PPh₃)₄Dioxane100Not specified[3]
Suzuki 2-BromothiopheneCyclopropylboronic acidPd(OAc)₂/SPhosToluene/Water10069-93[7]
Stille Stannylated diazocineThiophene bromidePd(OAc)₂/XPhosToluene10090-94[6]
Stille 5-Bromothiophene-2-carbonitrile2-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene110Not specified[4]
Stille Tributyl(thiophen-2-yl)stannaneAryl halidesNot specifiedNot specifiedNot specified50-65[8]
Stille 2,3-DibromothiopheneOrganostannaneFu's modificationNot specifiedNot specifiedModerate-High[9]

Analysis of Yield Data:

From the compiled data, a few trends emerge. In a direct comparison for the functionalization of diazocines, the Stille coupling provided significantly higher yields (90-94%) for thiophene coupling partners compared to the Suzuki coupling (57-66%).[6] This supports the general observation that Stille reactions can be more efficient for electron-rich heterocycles like thiophenes.[10] However, Suzuki couplings of various bromothiophenes with aryl and cyclopropyl boronic acids have also been reported to proceed in good to excellent yields (65-93%).[5][7]

The choice of catalyst, ligand, and solvent system is crucial for optimizing the yield in both reactions. For instance, the use of bulky, electron-rich phosphine ligands like SPhos and XPhos has been shown to be effective in both Suzuki and Stille couplings involving thiophenes.[6][7] The solvent also plays a significant role; aqueous solvent systems are common in Suzuki reactions and can lead to higher yields due to the increased solubility of boronic acids.[5]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki and Stille couplings for the synthesis of a generic thiophene benzoate. These should be considered as starting points, and optimization may be necessary for specific substrates.

Representative Suzuki Coupling Protocol

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine thiophene boronic acid (1.2 eq), benzoate halide (1.0 eq), Pd catalyst (e.g., Pd(PPh3)4, 3 mol%), and base (e.g., K2CO3, 2.0 eq) in a Schlenk flask. B Add degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1). A->B C Heat the mixture to 90 °C with vigorous stirring. B->C D Monitor reaction progress by TLC or LC-MS (typically 12-24 h). C->D E Cool to room temperature and dilute with ethyl acetate and water. D->E F Separate organic layer, extract aqueous layer with ethyl acetate. E->F G Combine organic layers, wash with brine, dry over Na2SO4. F->G H Concentrate and purify by column chromatography. G->H

Caption: General experimental workflow for Suzuki coupling.

Detailed Steps:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the thiophene boronic acid or ester (1.2 equivalents), the benzoate halide (e.g., bromo- or iodo-benzoate, 1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

Stille_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To a flame-dried Schlenk flask under inert atmosphere, add the benzoate halide (1.0 eq), organostannylthiophene (1.1 eq), and Pd catalyst (e.g., Pd(PPh3)4, 3 mol%). B Add anhydrous, degassed toluene via syringe. A->B C Heat the mixture to 110 °C with vigorous stirring. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and quench with aqueous KF. D->E F Filter through Celite, dilute with an organic solvent. E->F G Wash with water and brine, dry over Na2SO4. F->G H Concentrate and purify by column chromatography. G->H

Caption: Experimental workflow for the synthesis via Stille coupling.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the benzoate halide (1.0 equivalent), the organostannylthiophene (e.g., 2-(tributylstannyl)thiophene, 1.1 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[4]

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir for 30 minutes and then filter the mixture through a pad of Celite. Dilute the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Conclusion and Recommendations

The choice between Suzuki and Stille coupling for the synthesis of thiophene benzoates is a nuanced one, with several factors to consider.

Stille Coupling may be the preferred method when:

  • Maximizing yield is the primary objective, especially with electron-rich thiophene substrates.

  • The substrates are sensitive to the basic conditions often required for Suzuki couplings.

  • A wide range of functional groups are present on the coupling partners.

However, the toxicity of organotin reagents and the potential for tin contamination in the final product are significant drawbacks that must be carefully managed.

Suzuki Coupling is generally recommended when:

  • A more environmentally benign process is desired.[1]

  • The starting materials (boronic acids/esters) are readily available and stable.

  • The potential for slightly lower yields is acceptable in exchange for a greener and less toxic protocol.

Ultimately, the optimal choice will depend on the specific molecular target, the scale of the reaction, and the laboratory's capabilities for handling and disposing of toxic reagents. For many applications, particularly in drug discovery and development where purity is paramount, the Suzuki coupling often presents a more practical and sustainable approach. However, for challenging couplings where high yields are difficult to achieve, the robustness of the Stille coupling makes it an invaluable tool in the synthetic chemist's arsenal.

References

  • BenchChem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Li, Z., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Polymer Chemistry.
  • Schilling, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling.
  • Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.
  • Wu, X., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
  • Kondrashov, E. A., et al. (2023).
  • Frigoli, S., et al. (2001).
  • Al-Hourani, B. J., et al. (2023).
  • ResearchGate. (n.d.). Different uses of the Stille and Suzuki cross-coupling reactions. Retrieved from [Link]

  • BenchChem. (n.d.). Stille vs. Suzuki Coupling for Bithiophene Polymerization: A Comparative Guide.
  • Zia, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Suzuki, Stille, and Direct Arylation for Benzothiadiazole Synthesis.
  • Al-Masoudi, N. A., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Online Journal of Pharmacology & Pharmaceutics.

Sources

A Comparative Spectroscopic Guide: From Starting Material to Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic comparison between a common starting material, Methyl 2-amino-5-bromobenzoate, and its corresponding Suzuki coupling product, Methyl 2-amino-5-(thiophen-2-yl)benzoate. We will delve into the expected transformations observed through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive roadmap for researchers to validate the success of this important synthetic step.

The synthesis of biaryl compounds, such as our target molecule, is frequently achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] This powerful reaction forges a new carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] Monitoring the conversion of the starting materials to the desired product is critical, and spectroscopic analysis provides the necessary evidence for this transformation.

The Synthetic Transformation: A Spectroscopic Perspective

The conversion of Methyl 2-amino-5-bromobenzoate to Methyl 2-amino-5-(thiophen-2-yl)benzoate involves the substitution of a bromine atom on the benzoate ring with a thiophene ring. This structural change will manifest in distinct and predictable alterations in the spectroscopic signatures of the molecule.

Diagram 1: Suzuki Coupling Reaction

G cluster_0 Starting Materials cluster_1 Product SM1 Methyl 2-amino-5-bromobenzoate Catalyst Pd Catalyst + Base SM1->Catalyst SM2 Thiophen-2-ylboronic acid SM2->Catalyst P Methyl 2-amino-5-(thiophen-2-yl)benzoate Catalyst->P C-C Bond Formation

Caption: General scheme of the Suzuki coupling reaction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a wealth of information about its chemical environment.

Expected ¹H NMR Spectral Changes:

The most significant changes in the ¹H NMR spectrum will occur in the aromatic region (typically 6.5-8.0 ppm).

  • Disappearance of the Bromobenzoate Aromatic Pattern: In Methyl 2-amino-5-bromobenzoate, the three protons on the benzene ring will exhibit a characteristic splitting pattern.

  • Appearance of the Thiophene Ring Protons: The introduction of the thiophene ring will give rise to a new set of signals corresponding to the three thiophene protons. These protons will have their own characteristic chemical shifts and coupling constants.

  • Shifts in the Benzoate Ring Protons: The electronic effect of the thiophene ring will cause a shift in the positions of the remaining protons on the benzoate ring.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Methyl 2-amino-5-bromobenzoate (Expected δ, ppm) Methyl 2-amino-5-(thiophen-2-yl)benzoate (Expected δ, ppm) Key Observations
-OCH₃~3.8~3.9Minor downfield shift.
-NH₂~5.7 (broad)~5.8 (broad)Broad singlet, minimal change.
Benzoate H-3~6.6~6.7Slight downfield shift.
Benzoate H-4~7.2~7.4Downfield shift due to deshielding from the thiophene ring.
Benzoate H-6~7.8~7.9Downfield shift and change in multiplicity.
Thiophene H-3'-~7.0Appearance of a new doublet of doublets.
Thiophene H-4'-~7.1Appearance of a new doublet of doublets.
Thiophene H-5'-~7.2Appearance of a new doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Changes:

  • Shift of the C-Br Carbon: The carbon atom bonded to the bromine in the starting material will experience a significant upfield shift upon replacement of the bromine with the less electronegative carbon of the thiophene ring.

  • Appearance of Thiophene Carbons: Four new signals will appear in the spectrum corresponding to the four carbon atoms of the thiophene ring.

  • Shifts in Benzoate Carbons: The other carbon atoms in the benzoate ring will also exhibit shifts due to the new substituent.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Methyl 2-amino-5-bromobenzoate (Expected δ, ppm) Methyl 2-amino-5-(thiophen-2-yl)benzoate (Expected δ, ppm) Key Observations
-OCH₃~51~52Minor change.
C=O~168~168Minimal change.
Benzoate C-Br (C-5)~109-Disappearance of the signal.
Benzoate C-Thiophene (C-5)-~125Appearance of a new quaternary carbon signal.
Thiophene Carbons-~122-140Appearance of four new signals in the aromatic region.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While the IR spectra of the starting material and product will share some similarities due to common functional groups, there will be subtle but important differences.

Expected IR Spectral Changes:

  • C-Br Stretch: The starting material will exhibit a weak absorption in the fingerprint region (typically 500-600 cm⁻¹) corresponding to the C-Br stretching vibration. This will be absent in the product.

  • Thiophene C-H and C=C Bending: The product will show new absorption bands characteristic of the thiophene ring, including C-H out-of-plane bending vibrations.

Table 3: Comparative IR Data (cm⁻¹)

Functional Group Methyl 2-amino-5-bromobenzoate (Expected Wavenumber) Methyl 2-amino-5-(thiophen-2-yl)benzoate (Expected Wavenumber) Key Observations
N-H Stretch~3400-3200 (two bands)~3400-3200 (two bands)No significant change.
C=O Stretch~1700~1700No significant change.
Aromatic C=C Stretch~1600-1450~1600-1450Subtle changes in band shape and position.
C-N Stretch~1300~1300No significant change.
C-O Stretch~1250~1250No significant change.
C-Br Stretch~600-500AbsentDisappearance of the C-Br absorption.
Thiophene Ring VibrationsAbsentPresentAppearance of new bands characteristic of the thiophene ring.

Mass Spectrometry (MS): The Molecular Weight

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. This is a definitive technique to confirm the successful incorporation of the thiophene moiety and the loss of bromine.

Expected Mass Spectral Changes:

  • Molecular Ion Peak (M⁺): The most telling change will be the mass of the molecular ion peak. Methyl 2-amino-5-bromobenzoate has a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 230 and 232.[4] The product, Methyl 2-amino-5-(thiophen-2-yl)benzoate, will show a single molecular ion peak at m/z 233.

Table 4: Comparative Mass Spectrometry Data

Species Methyl 2-amino-5-bromobenzoate (Expected m/z) Methyl 2-amino-5-(thiophen-2-yl)benzoate (Expected m/z) Key Observations
[M]⁺230, 232233Shift in molecular ion peak and loss of the bromine isotopic pattern.
[M-OCH₃]⁺199, 201202Corresponding shift in the fragment ion.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison Start Starting Material (Methyl 2-amino-5-bromobenzoate) NMR NMR (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Product Product (Methyl 2-amino-5-(thiophen-2-yl)benzoate) Product->NMR Product->IR Product->MS Analysis Spectral Comparison - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for spectroscopic comparison.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence with a spectral width of -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A spectral width of 0 to 220 ppm is appropriate.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the positive ion mode.

Conclusion

The transformation from Methyl 2-amino-5-bromobenzoate to Methyl 2-amino-5-(thiophen-2-yl)benzoate is clearly and definitively monitored through a combination of NMR, IR, and Mass Spectrometry. The appearance of new signals corresponding to the thiophene ring in both ¹H and ¹³C NMR spectra, the disappearance of the C-Br stretch in the IR spectrum, and the characteristic shift in the molecular ion peak in the mass spectrum provide a self-validating system for confirming the successful synthesis of the target compound. This guide serves as a practical resource for researchers, enabling them to confidently interpret their spectroscopic data and ensure the integrity of their synthetic products.

References

  • SATHEE. Chemistry Suzuki Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Testbook. Suzuki Coupling Reaction: Mechanism, Reagents, Applications Explored. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]

  • PMC. Methyl 2-amino-5-bromobenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. Available from: [Link]

  • Academia.edu. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]

  • ResearchGate. Analysis of the Suzuki–Miyaura cross-coupling reaction a, SMCC reaction... Available from: [Link]

  • ACS Publications. Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Organometallics. (2018). Available from: [Link]

  • PubChem. Methyl 2-Amino-5-methylbenzoate. Available from: [Link]

  • MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (2024). Available from: [Link]

  • NIST WebBook. 2-Amino-5-bromobenzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Semantic Scholar. ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. (2022). Available from: [Link]

  • NIST WebBook. Methyl-2-bromobenzoate. Available from: [Link]

  • NIST WebBook. 2-Amino-5-methylbenzoic acid. Available from: [Link]

  • SpectraBase. Methyl 2-aminobenzoate, N-ethoxycarbonyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). Available from: [Link]

  • Pharmaffiliates. CAS No : 52727-57-8 | Product Name : Methyl 2-amino-5-bromobenzoate. Available from: [Link]

  • SpectraBase. methyl 4-(benzo[b]thiophen-3-yl(benzo[d][1][3]dioxol-5-yl)methyl)benzoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

Bioavailability & Metabolic Stability Assessment: Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of Methyl 2-amino-5-(thiophen-2-yl)benzoate , treating it as a high-value chemical scaffold in drug discovery.

As no direct public clinical data exists for this specific CAS (926254-39-9), this guide functions as a predictive profiling framework . It synthesizes established metabolic principles of anthranilates and thiophenes to forecast liabilities and benchmarks the compound against structural and functional alternatives.

Executive Technical Summary

Methyl 2-amino-5-(thiophen-2-yl)benzoate presents a "Janus-faced" metabolic profile common in early-stage lead compounds. Its structure combines a lipophilic methyl ester (facilitating membrane permeability) with two distinct metabolic "soft spots": a hydrolytically labile ester and an oxidatively reactive thiophene ring.

  • Predicted Bioavailability (F%): Low to Moderate (<30% in rats/humans) without formulation. First-pass metabolism will be dominated by hepatic and plasma esterases.

  • Primary Metabolic Liability: Rapid hydrolysis of the methyl ester to the corresponding carboxylic acid (zwitterionic, poor permeability).

  • Secondary Toxicity Risk: Bioactivation of the thiophene moiety via CYP450 (S-oxidation), potentially leading to reactive electrophiles.[1]

Comparative Profiling: Alternatives & Benchmarks

To objectively assess performance, this compound must be benchmarked against "Standard Alternatives" that represent specific metabolic pathways.

Table 1: Structural & Functional Competitors
Compound ClassRepresentative AlternativeMechanism of ClearanceComparison to Target Compound
Direct Structural Analog Methyl Anthranilate Rapid Ester Hydrolysis (CES1/2), N-GlucuronidationBaseline: The target compound will share the rapid plasma instability of Methyl Anthranilate but will have higher lipophilicity due to the thiophene ring.
Ester Hydrolysis Benchmark Benzocaine / Procaine Plasma Cholinesterases & CarboxylesterasesStability Control: If the target's

in plasma is < Benzocaine (~1 min in rat), it is unsuitable for oral delivery as a parent drug.
Thiophene Bioactivation Clopidogrel / Tienilic Acid CYP2C9/3A4 mediated S-oxidationToxicity Control: These drugs require thiophene oxidation for activity (Clopidogrel) or toxicity (Tienilic Acid). The target compound should be screened for GSH adducts to ensure it doesn't mimic Tienilic Acid's hepatotoxicity.
Metabolically Stable Isostere Amide / Thiazole Analogs CYP-mediated hydroxylation (Slow)Optimization: Replacing the methyl ester with a primary amide or the thiophene with a thiazole typically increases

by 5-10 fold.

Detailed Metabolic Pathways (Mechanism of Action)

The metabolic fate of Methyl 2-amino-5-(thiophen-2-yl)benzoate is dictated by two competing pathways: Hydrolysis (Phase I, cytosolic/plasma) and Oxidation (Phase I, microsomal).

Pathway Analysis
  • Hydrolysis (The "Crash" Pathway): The methyl ester is a prime substrate for Carboxylesterases (CES1 in liver, CES2 in intestine). In rodents, plasma esterases are highly active, likely causing a "false positive" high clearance rate that may not translate to humans.

  • Bioactivation (The "Toxic" Pathway): The thiophene ring is structurally alert.[1] CYP450 enzymes can attack the sulfur, forming a thiophene S-oxide or epoxide.[1][2] These are potent electrophiles that can covalently bind to proteins (haptenization) or deplete Glutathione (GSH).

Visualization: Predicted Metabolic Map

MetabolicPathways cluster_0 Critical Decision Point Parent Methyl 2-amino-5-(thiophen-2-yl)benzoate (Lipophilic, Active?) Acid Carboxylic Acid Metabolite (Polar, Inactive, Excreted) Parent->Acid Hydrolysis (CES1/2, Plasma Esterases) S_Oxide Thiophene S-Oxide (Reactive Electrophile) Parent->S_Oxide CYP450 Oxidation (CYP2C9, 3A4) Glucuronide N-Glucuronide (Phase II Conjugate) Parent->Glucuronide UGT Conjugation Adduct Protein/GSH Adduct (Toxicity Signal) S_Oxide->Adduct Covalent Binding

Caption: Predicted metabolic divergence. The red path (Hydrolysis) limits bioavailability; the yellow path (Oxidation) dictates toxicity risks.

Experimental Assessment Protocols

To validate these predictions, you must execute a tiered assessment strategy. Do not run generic ADME screens; use these specific protocols.

Protocol A: Species-Specific Plasma Stability (The "Esterase Trap")

Rationale: Rodent plasma has aggressive esterase activity absent in humans. You must differentiate "real" instability from "species-specific" artifacts.

  • Preparation: Spike test compound (1 µM) into pooled plasma (Rat, Dog, Human) and heat-inactivated control plasma.

  • Incubation: Incubate at 37°C. Time points: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the Parent (Methyl ester) and the Acid metabolite.

  • Validation Criteria:

    • If

      
       (Rat) < 15 min but 
      
      
      
      (Human) > 60 min: The compound is viable for humans but requires a specialized vehicle for rat tox studies (e.g., esterase inhibitors like BNPP).
    • If

      
       < 15 min in all species: The methyl ester is too labile. Stop and redesign  (switch to ethyl/isopropyl ester or amide).
      
Protocol B: Reactive Metabolite Trapping (GSH Assay)

Rationale: To detect if the thiophene ring is activating to a toxic species.

  • System: Human Liver Microsomes (HLM) + NADPH (cofactor).

  • Trapping Agent: Fortify with Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Control: Run parallel incubation without NADPH (negative control) and with Tienilic Acid (positive control).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) using LC-MS/MS.

  • Interpretation: Presence of [M + GSH + O - 2H] adducts confirms thiophene S-oxidation.

Visualization: Assessment Workflow

AssessmentWorkflow Start Start: Methyl 2-amino-5-(thiophen-2-yl)benzoate PlasmaAssay Step 1: Plasma Stability (Human vs. Rat) Start->PlasmaAssay Decision1 Is Human t1/2 > 60 min? PlasmaAssay->Decision1 Redesign STOP: Chemical Redesign (Steric shield or Bioisostere) Decision1->Redesign No MicrosomeAssay Step 2: HLM Stability + GSH Decision1->MicrosomeAssay Yes Decision2 GSH Adducts Detected? MicrosomeAssay->Decision2 Safe Viable Lead (Proceed to PK) Decision2->Safe No Risk Toxic Liability (Monitor LFTs) Decision2->Risk Yes (>1%)

Caption: Step-wise GO/NO-GO decision tree for assessing bioavailability and safety.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[3] (Definitive text on ester hydrolysis mechanisms).

  • Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: S-oxidation and ring-opening." Chem. Res. Toxicol., 18(10), 1543-1554. Link

  • Williams, E. T., et al. (2004). "In Vitro–In Vivo Extrapolation of Metabolic Clearance." Current Opinion in Drug Discovery & Development. (Standard protocols for microsomal stability).
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for species differences in plasma esterases).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 2-amino-5-(thiophen-2-yl)benzoate. As a compound integrating an aromatic amine, a thiophene moiety, and a benzoate structure, it necessitates careful handling as hazardous chemical waste. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure laboratory safety and environmental responsibility. Adherence to these protocols is not merely a regulatory formality but a cornerstone of a robust safety culture.

Part 1: Hazard Assessment & Risk Mitigation

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for Methyl 2-amino-5-(thiophen-2-yl)benzoate may not be universally available, a hazard assessment based on its constituent functional groups allows for a robust and cautious approach.

Anticipated Hazard Profile

The risk profile of this compound is derived from the known hazards of its structural components: aromatic amines and thiophene derivatives.[1][2][3][4]

Hazard ClassificationStructural OriginDescriptionRecommended Precautions
Acute Toxicity Aromatic AmineAromatic amines are a class of compounds known for their toxicity, with many being harmful if swallowed, inhaled, or absorbed through the skin.[3][5]Do not eat, drink, or smoke when using this product. Avoid generating dust or aerosols. Handle only in a certified chemical fume hood.[2]
Carcinogenicity Aromatic AmineMany aromatic amines are recognized as potential or known carcinogens, with occupational exposure linked to serious health risks.[3][4]Minimize all exposure. Use appropriate engineering controls and personal protective equipment to prevent contact.
Skin & Eye Irritant Thiophene & Amine MoietiesThiophene derivatives and aminobenzoates can cause skin irritation and serious eye irritation upon contact.[1][6][7]Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]
Environmental Hazard Thiophene RingThiophene and its derivatives can be toxic to aquatic life, potentially causing long-term adverse effects in the environment.[9][10]Avoid release to the environment. All waste must be collected and disposed of as hazardous waste.[9]
Mandatory Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the compound, including waste preparation, should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

Part 2: Step-by-Step Disposal Protocol

The disposal of Methyl 2-amino-5-(thiophen-2-yl)benzoate must be managed through a systematic hazardous waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in general solid waste.[2][8]

Step 1: Waste Characterization and Segregation
  • Characterize as Hazardous: Treat all waste containing Methyl 2-amino-5-(thiophen-2-yl)benzoate, including the pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), as hazardous waste.[3]

  • Segregate Waste Streams: It is critical to segregate chemical waste to prevent dangerous reactions.[2] Keep this waste stream separate from:

    • Incompatible materials such as strong oxidizing agents.[11]

    • Aqueous waste and other solvent streams (e.g., halogenated vs. non-halogenated).[3]

    • Non-hazardous waste.

Step 2: Container Selection and Labeling
  • Container Selection: Use a designated, chemically compatible container with a secure, tight-fitting lid.[2] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition and free from leaks.

  • Proper Labeling: Accurate labeling is crucial for the safety of all personnel and for regulatory compliance.[12] The container label must clearly display:

    • The words "HAZARDOUS WASTE ".[2]

    • The full chemical name: "Methyl 2-amino-5-(thiophen-2-yl)benzoate ".

    • An accurate list of all components and their approximate concentrations.

    • The date when waste was first added to the container (the "accumulation start date").[1]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Waste Accumulation
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[1][13]

  • Safe Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[14][15]

    • Store the container within a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain potential leaks or spills.[2]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.

Step 4: Final Disposal
  • Professional Disposal Required: The final disposal of hazardous waste must be conducted by trained professionals.[8]

  • Contact EHS: Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Incineration: The preferred disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility, which is equipped with afterburners and scrubbers to treat harmful combustion byproducts.[16]

Part 3: Emergency Procedures

Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Before addressing the spill, don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Absorb: For small, manageable spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and spilled chemical into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect all cleaning materials as hazardous waste.[8]

  • Label and Dispose: Seal and label the container appropriately and manage it as part of your hazardous waste stream.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Part 4: Visual Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of Methyl 2-amino-5-(thiophen-2-yl)benzoate.

G Disposal Workflow for Methyl 2-amino-5-(thiophen-2-yl)benzoate cluster_0 In-Lab Waste Management cluster_1 Professional Disposal gen Generation of Waste (e.g., unused chemical, contaminated labware) char Characterize as Hazardous Waste gen->char seg Segregate from Incompatible Waste Streams char->seg cont Select Compatible, Sealed Container (e.g., HDPE, Glass) seg->cont label_node Label Container: 'Hazardous Waste', Full Name, Date, Hazards cont->label_node saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_node->saa pickup Schedule Waste Pickup with EHS or Licensed Contractor saa->pickup transport Authorized Transport to TSDF* pickup->transport dispose Final Disposal via High-Temperature Incineration transport->dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow from generation to final disposal.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from a government health preparedness website.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from an environmental services company website.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Environmental Health & Safety, The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Merck Millipore. (2025, December 31). Safety Data Sheet.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemScene. (2023, July 27). Safety Data Sheet.
  • The Perfumers Apprentice. (2024, April 17). Safety Data Sheet: Methyl Benzoate. Retrieved from [Link]

  • RSC Publishing. (2025, May 19). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid.

Sources

Personal protective equipment for handling Methyl 2-amino-5-(thiophen-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 926254-39-9 Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol Synonyms: Methyl 5-(2-thienyl)anthranilate; 2-Amino-5-(2-thienyl)benzoic acid methyl ester

Part 1: Executive Safety Summary & Hazard Logic

Status: Research Chemical (Novel Intermediate). Default Hazard Assumption: Irritant / Potential Sensitizer. Note: As a specific SDS for this exact intermediate is often unavailable in generic databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the methyl anthranilate core and the thiophene ring.

The "Why" Behind the Hazard (Mechanistic Insight)
  • The Aniline Moiety (2-Amino group): Primary aromatic amines are well-documented structural alerts for skin sensitization and potential mutagenicity. They can oxidize to form hydroxylamines, which interact with DNA or proteins.

  • The Thiophene Ring: Thiophene moieties are bio-isosteres of benzene but are metabolically distinct. They are prone to S-oxidation and epoxidation by cytochrome P450 enzymes, leading to reactive metabolites (sulfoxides/epoxides) that can cause cellular toxicity if ingested or absorbed in significant quantities.[1][2]

  • The Ester Functionality: Methyl esters are generally susceptible to hydrolysis, releasing methanol and the parent acid, both of which are irritants.

GHS Classification (Extrapolated):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[3][4][5]

  • H317: May cause an allergic skin reaction (Precautionary assumption).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the physical state of the compound, which dictates the exposure pathway.

Operation Primary Risk Hand Protection Eye/Face Protection Respiratory/Body
Weighing Solids (<100 mg)Inhalation of airborne dustDouble Nitrile (0.11 mm min. thickness). Change outer glove immediately if contaminated.Safety Glasses with side shields.Fume Hood (Sash at working height). Lab coat (buttoned).
Weighing Solids (>100 mg)Dust generation & Surface contaminationDouble Nitrile or Nitrile + Laminate (e.g., Silver Shield) if handling stock solutions.Chemical Goggles (if outside hood) or Safety Glasses (inside hood).Fume Hood REQUIRED. If hood unavailable, use N95/P100 respirator.
Reaction Setup (Solvent handling)Splash & Dermal AbsorptionLong-cuff Nitrile . Thiophenes can permeate thin nitrile; change every 30 mins.Safety Glasses or Face Shield if working with pressurized systems.Fume Hood . Standard Lab Coat.
Waste Disposal Unexpected reactions/SplashHeavy Duty Nitrile (0.2 mm+).Chemical Goggles .Fume Hood .
Part 3: Operational Handling Protocol
1. Pre-Operational Verification
  • Engineering Control: Verify Fume Hood face velocity is >0.5 m/s (100 fpm).

  • Decontamination Prep: Prepare a "solid waste" container and a "liquid waste" container inside the hood before opening the vial. Have a bottle of 10% surfactant (e.g., dilute SDS or Alconox) ready.

2. Weighing & Transfer (The Critical Step)
  • Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizer if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge static before inserting it into the vial.

  • The "Tunnel" Technique: Do not lift the spatula high. Move the solid from the source vial to the destination flask within the "tunnel" of the fume hood airflow (deep inside the hood, not at the edge).

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol, DCM) slowly down the side of the flask to avoid lofting dust.

3. Reaction Monitoring & Workup
  • TLC/LCMS Sampling: When taking aliquots, assume the pipette tip is dripping. Hold a Kimwipe under the path of transfer.

  • Rotary Evaporation: The compound is an ester; avoid high-temperature water baths (>50°C) for prolonged periods to prevent hydrolysis. Ensure the rotavap bump trap is clean; if the compound bumps, the entire trap is now hazardous waste.

Part 4: Emergency Response & Decontamination[8]
Biological Exposure Pathways
  • Inhalation: Move to fresh air immediately. The thiophene moiety makes systemic absorption a concern; seek medical evaluation if coughing persists.

  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the permeability of the skin to the organic thiophene derivative.

  • Eye Contact: Flush for 15 minutes. Lift eyelids.

Spill Cleanup Workflow (DOT Diagram)

SpillResponse Start SPILL DETECTED Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Assess->Solid Liquid Solution/Liquid Assess->Liquid Cover Cover with wet Kimwipe (Prevents dust) Solid->Cover Scoop Scoop into Solid Waste Cover->Scoop Clean Wipe Surface with 10% Surfactant/Water Scoop->Clean Absorb Apply Absorbent Pads (Outer edge inward) Liquid->Absorb Bag Place in Ziploc Secondary Containment Absorb->Bag Bag->Clean Dispose Label as Hazardous: 'Thiophene/Aniline Derivative' Clean->Dispose

Figure 1: Decision logic for containing and cleaning spills of Methyl 2-amino-5-(thiophen-2-yl)benzoate.[4][5][6][9][10] Note the specific instruction to wet solids to prevent aerosolization.

Part 5: Waste Disposal Strategy

Strict Segregation Rule: Do not mix with oxidizing agents (e.g., Nitric acid waste) due to the aniline functionality (exothermic oxidation risk).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.

    • Tagging: Clearly mark the tag with "Contains Thiophene & Aniline Derivatives." This alerts waste handlers to the potential for sulfur-based odors and sensitization risks.

  • Destruction: Incineration is the only approved method for final destruction to break down the thiophene ring and prevent environmental accumulation.

References
  • PubChem. (n.d.). Methyl 2-amino-5-(thiophen-2-yl)benzoate (Compound). National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Molaid. (n.d.). Chemical Property Data for CAS 926254-39-9. Retrieved February 26, 2026, from [Link]

  • Jaladanki, C. K., et al. (2015).[2] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. (Contextual grounding for thiophene metabolic toxicity). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Methyl anthranilate. (Contextual grounding for anthranilate irritation hazards). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.